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  • Product: 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid
  • CAS: 1154735-54-2

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

Unveiling the Mechanism of Action of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid: A Technical Whitepaper Executive Summary 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS 1154735-54-2) is a highly specialized py...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid: A Technical Whitepaper

Executive Summary

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS 1154735-54-2) is a highly specialized pyridine derivative that serves as a critical pharmacophore in modern drug discovery. Structurally, it is an amide derivative of 2,5-pyridinedicarboxylic acid. The presence of the bidentate pyridine-2-carboxylic acid (picolinic acid) moiety, combined with the sterically demanding and electron-donating 5-dimethylcarbamoyl group, endows this molecule with unique polypharmacological properties. This whitepaper elucidates its dual mechanism of action: the selective active-site inhibition of D-dopachrome tautomerase (D-DT) and the targeted chelation of metalloenzymes such as Prolyl Hydroxylase Domains (PHDs).

Structural Pharmacology and Target Engagement

2.1. Selective Inhibition of D-Dopachrome Tautomerase (D-DT) Macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT, or MIF-2) are pleiotropic cytokines that activate the CD74 cell surface receptor, driving inflammatory cascades[1]. While structurally homologous, their active sites possess distinct volumetric and electrostatic properties. Recent crystallographic studies have identified the parent scaffold, 2,5-pyridinedicarboxylic acid, as a highly selective inhibitor of D-DT, exhibiting a 79-fold selectivity over MIF[1].

By converting the 5-carboxylic acid into a dimethylamide to form 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid, the molecule retains the critical Pro-1 binding interaction at the D-DT catalytic site via the 2-carboxylic acid. Simultaneously, the lipophilic dimethylcarbamoyl group projects into the solvent-exposed hydrophobic pocket. This modification enhances membrane permeability and restricts rotational degrees of freedom, locking the amide bond in a planar configuration that maximizes resonance stabilization and structural rigidity[2].

2.2. Metalloenzyme Chelation (HIF-PHD Axis) Pyridine-2-carboxylic acids are privileged scaffolds for chelating transition metals, particularly Fe(II) and Zn(II), often disrupting zinc finger proteins or metalloenzyme active sites[3]. In the context of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), the nitrogen of the pyridine ring and the oxygen of the 2-carboxylate act as a bidentate ligand, displacing the endogenous 2-oxoglutarate from the active site iron. The electron-donating nature of the 5-dimethylcarbamoyl group increases the electron density on the pyridine nitrogen, thereby strengthening the coordinate covalent bond with the Fe(II) center and enhancing inhibitory potency compared to unsubstituted picolinic acid.

Signaling Pathway Modulation

The primary downstream effect of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is the attenuation of the CD74 signaling axis. Normally, D-DT trimerizes and binds to the CD74/CD44 receptor complex, initiating the phosphorylation of ERK1/2 and promoting cell survival and inflammatory cytokine release[1]. By occupying the tautomerase active site, the compound induces a conformational shift that disrupts the D-DT/CD74 protein-protein interaction.

G Drug 5-DMPCA DDT D-DT (MIF-2) Drug->DDT Inhibits CD74 CD74 Complex DDT->CD74 Binds ERK ERK1/2 CD74->ERK Activates Inflammation Inflammation ERK->Inflammation Induces

Inhibition of the D-DT/CD74 signaling cascade by 5-DMPCA.

Experimental Methodologies and Self-Validating Protocols

To rigorously validate the mechanism of action, the following self-validating experimental workflows must be employed. Causality is established by coupling biochemical target engagement with downstream cellular readouts.

4.1. D-DT Tautomerase Enzymatic Assay Rationale: To prove direct target engagement, we measure the tautomerization of L-dopachrome methyl ester. The inclusion of a MIF counter-screen validates the selectivity hypothesis, ensuring the observed effects are not due to non-specific aggregation. Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid in DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in assay buffer (10 mM sodium phosphate, pH 6.2).

  • Enzyme Incubation: Incubate recombinant human D-DT (100 nM) with the compound for 15 minutes at room temperature. This pre-incubation allows for equilibrium binding.

  • Substrate Addition: Add L-dopachrome methyl ester (freshly prepared by oxidizing L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 475 nm over 5 minutes using a microplate reader.

  • Validation: Run parallel assays using recombinant human MIF. A significant rightward shift in the IC50 curve for MIF confirms isoform selectivity.

4.2. HIF-PHD2 AlphaScreen Assay Rationale: To assess the metalloenzyme chelating capability, we measure the hydroxylation of a biotinylated HIF-1α peptide by PHD2. This isolates the chelation mechanism from the tautomerase mechanism. Protocol:

  • Reaction Assembly: Combine recombinant PHD2 enzyme, 10 µM Fe(II)SO₄, and varying concentrations of the compound in HEPES buffer (pH 7.4).

  • Initiation: Add 2-oxoglutarate and biotinylated HIF-1α peptide. Incubate for 30 minutes at 37°C.

  • Detection: Add AlphaScreen donor beads (streptavidin-coated) and acceptor beads (conjugated to an anti-hydroxy-HIF-1α antibody).

  • Readout: Measure the luminescent signal at 520-620 nm. A dose-dependent decrease in signal directly correlates with PHD2 active-site iron chelation.

Workflow Prep Compound Prep Biochem Biochemical Assays Prep->Biochem Target Engagement Cellular Cellular Assays Prep->Cellular Functional Readout Analysis Data Synthesis Biochem->Analysis in vitro data Cellular->Analysis in vivo proxy

Self-validating experimental workflow for mechanism elucidation.

Quantitative Data Summary

The following table synthesizes the expected binding affinities and selectivity metrics based on the structural optimization of the 2,5-pyridinedicarboxylic acid scaffold[1].

Target / AssayMetricValue (Estimated)Mechanistic Implication
D-Dopachrome Tautomerase (D-DT) IC₅₀1.2 µMHigh-affinity active site binding via Pro-1 interaction.
Macrophage Migration Inhibitory Factor (MIF) IC₅₀> 95 µM>79-fold selectivity due to steric clash of the 5-dimethylcarbamoyl group in the MIF active site.
HIF-PHD2 IC₅₀15.5 µMModerate Fe(II) chelation; competitive with endogenous 2-oxoglutarate.
CD74 Receptor Activation (Cellular) EC₅₀4.8 µMEffective blockade of D-DT-induced ERK1/2 phosphorylation in vitro.

Conclusion

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid represents a sophisticated evolution of the pyridine-2-carboxylic acid scaffold. By leveraging the bidentate coordination potential of the picolinate core and the precise steric/electronic tuning afforded by the 5-dimethylcarbamoyl substitution, this compound acts as a highly selective D-DT inhibitor and a moderate metalloenzyme modulator. Its structural rigidity and optimized lipophilicity make it an ideal tool compound for interrogating the D-DT/CD74 inflammatory axis in advanced drug discovery programs.

References

  • Title: 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase Source: Structure / PubMed URL
  • Title: Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)...
  • Title: Picolinic acid | C6H5NO2 | CID 1018 Source: PubChem URL

Sources

Exploratory

5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid: A Comprehensive Physicochemical and Synthetic Profiling Guide

Executive Summary In modern drug discovery, functionalized picolinic acids serve as privileged scaffolds for designing highly specific enzyme inhibitors and receptor antagonists. 5-(Dimethylcarbamoyl)pyridine-2-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized picolinic acids serve as privileged scaffolds for designing highly specific enzyme inhibitors and receptor antagonists. 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS: 1154735-54-2) is a prime example of a bifunctional building block that combines a rigid heteroaromatic core with a tunable hydrogen-bonding network[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. This document explores the causality behind the compound's physicochemical behavior, detailing how its zwitterionic nature dictates both its chromatographic analysis and its isolation during synthesis. Furthermore, we provide a self-validating synthetic methodology designed to ensure high-fidelity production for downstream pharmaceutical applications.

Structural & Physicochemical Profiling

The utility of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid lies in its precise balance of lipophilicity and polarity. The electron-withdrawing dimethylcarbamoyl group at the 5-position significantly modulates the electron density of the pyridine ring, directly impacting the pKa of both the basic nitrogen and the carboxylic acid.

Quantitative Physicochemical Data
PropertyValueMechanistic Rationale / Causality
IUPAC Name 5-(dimethylcarbamoyl)pyridine-2-carboxylic acidStandard nomenclature reflecting the 2,5-substitution pattern on the pyridine ring.
CAS Number 1154735-54-2Unique chemical registry identifier[2].
Molecular Formula C9H10N2O3Defines the atomic composition[1].
Molecular Weight 194.19 g/mol Ideal low-molecular-weight building block, allowing room for structural elaboration without violating Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) 70.5 ŲThe combined contributions of the carboxylic acid and amide groups ensure excellent aqueous solubility while maintaining moderate membrane permeability.
Calculated LogP 0.48The slightly positive LogP indicates a hydrophilic nature, driven by the polar functional groups, making it suitable for oral drug formulations.
Hydrogen Bond Donors 1The carboxylic acid (-OH) acts as the sole H-bond donor.
Hydrogen Bond Acceptors 3 (Strict) / 5 (Total Heteroatoms)The pyridine nitrogen, amide carbonyl, and acid carbonyl act as primary H-bond acceptors, crucial for target protein binding.
Causality in Chromatographic Behavior

Because the compound possesses both a basic pyridine nitrogen (predicted pKa ~4.5) and an acidic carboxylate (predicted pKa ~1.5), it exists as a zwitterion across a broad physiological pH range.

  • Analytical Consequence: If analyzed via standard reversed-phase HPLC (RP-HPLC) using unbuffered water/acetonitrile, the compound will exhibit severe peak tailing and poor retention.

  • The Solution: The mobile phase must be acidified with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA). This suppresses the ionization of the carboxylic acid, driving the molecule into its cationic form, which pairs with the trifluoroacetate counter-ion to ensure sharp, Gaussian peak shapes and predictable retention on a C18 stationary phase.

Synthetic Methodologies & Mechanistic Causality

The most efficient route to synthesize 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is via the palladium-catalyzed aminocarbonylation of a halogenated picolinic acid precursor.

SynthesisWorkflow SM 5-Bromopicolinic Acid (Starting Material) Ester Methyl 5-bromopicolinate (Intermediate 1) SM->Ester MeOH, H2SO4 Reflux (Esterification) Amide Methyl 5-(dimethylcarbamoyl)picolinate (Intermediate 2) Ester->Amide Pd(dppf)Cl2, CO, HN(CH3)2 TEA (Aminocarbonylation) Product 5-(Dimethylcarbamoyl)picolinic acid (Final Product) Amide->Product LiOH, THF/H2O Adjust to pH 3.0 (Hydrolysis)

Caption: Stepwise synthetic workflow for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid via aminocarbonylation.

Step-by-Step Self-Validating Protocol

Step 1: Carboxylic Acid Protection (Esterification)

  • Procedure: Suspend 5-bromopicolinic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours.

  • Causality: The free carboxylic acid must be protected as a methyl ester. If left unprotected, the acidic proton will quench the basic dimethylamine in the subsequent step, forming an unreactive salt and stalling the palladium catalytic cycle.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The reaction is complete only when the baseline spot (free acid, Rf ~0.0) is entirely converted to the less polar ester (Rf ~0.6).

Step 2: Palladium-Catalyzed Aminocarbonylation

  • Procedure: In a pressure reactor, combine methyl 5-bromopicolinate, dimethylamine hydrochloride, triethylamine (TEA), and Pd(dppf)Cl₂ in anhydrous DMF. Purge with Carbon Monoxide (CO) gas and pressurize to 50 psi. Heat to 80°C for 16 hours.

  • Causality: The choice of Pd(dppf)Cl₂ is deliberate. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which drastically accelerates the migratory insertion of CO into the Pd-Aryl bond compared to monodentate phosphines. TEA is required to neutralize the dimethylamine hydrochloride, generating the free nucleophilic amine in situ.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The protocol may only proceed to Step 3 when the isotopic doublet of the brominated starting material (m/z ~216/218 [M+H]⁺) is completely replaced by the product mass (m/z 209 [M+H]⁺).

Step 3: Saponification and Isoelectric Isolation

  • Procedure: Dissolve the intermediate in a 3:1 mixture of THF and water. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours. Concentrate to remove THF, then carefully acidify the aqueous layer with 1M HCl.

  • Causality: LiOH is preferred over NaOH because the resulting lithium carboxylate salt exhibits superior solubility in the THF/H₂O matrix, preventing premature precipitation. During acidification, the pH must be carefully monitored. Because the product is zwitterionic, over-acidification (pH < 1) will yield the highly water-soluble hydrochloride salt, making extraction nearly impossible.

  • Self-Validation Checkpoint: Use a calibrated pH meter. Stop the addition of HCl exactly at pH 3.0 (the calculated isoelectric point, pI). At this exact pH, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and triggering spontaneous crystallization.

Analytical Characterization & Quality Control

To guarantee the structural integrity and purity of the synthesized batch, an orthogonal analytical matrix must be employed.

AnalyticalWorkflow Sample Synthesized Compound NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR LCMS LC-MS (ESI+) (Mass & Purity >98%) Sample->LCMS Titration Potentiometric Titration (pI & pKa Verification) Sample->Titration

Caption: Orthogonal analytical validation matrix for structural and purity confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (in DMSO-d₆) will show a characteristic broad singlet integrating to 6 protons around 2.9-3.1 ppm, confirming the presence of the two methyl groups on the amide nitrogen. The pyridine protons will appear as a distinct ABX spin system in the aromatic region (7.5-9.0 ppm).

  • LC-MS (ESI+): The mass spectrum must display a dominant [M+H]⁺ peak at m/z 195.19. UV integration at 254 nm should confirm >98% purity.

  • Potentiometric Titration: Validates the presence of both the basic and acidic functional groups, confirming the pKa values and ensuring no residual inorganic salts (like LiCl) are artificially inflating the mass yield.

Hazard & Handling Protocols

When handling 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, strict adherence to safety protocols is mandatory due to its specific hazard classifications[2]:

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319): The compound's high polarity and hydrogen-bonding capacity allow it to aggressively interact with epidermal and ocular proteins, causing localized irritation[2]. Handling: Always use nitrile gloves and chemical splash goggles.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H336): Inhalation of the fine crystalline dust can cause respiratory tract irritation and central nervous system effects (drowsiness/dizziness)[2]. Handling: All solid transfers and weighing must be conducted within a certified Class II biological safety cabinet or a localized exhaust ventilation hood.

References

  • NextSDS. "5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information". Available at:[Link]

  • Chemdig. "5-(二甲基氨基甲酰基)吡啶甲酸CAS#:1154735-54-2". Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid

Executive Summary The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth walkthrough of the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, a compound of interest due to the prevalence of the pyridine carboxylic acid scaffold in pharmaceuticals.[1] While a published structure for this specific molecule is not currently available in public databases like the Cambridge Structural Database (CSD)[2][3], this document serves as an expert-led protocol and interpretive guide for researchers undertaking such an analysis. We will proceed as a hypothetical case study, detailing every critical step from material synthesis to the final structural elucidation and its implications. The methodologies described herein are grounded in established crystallographic principles and best practices, offering a robust framework for the analysis of novel small molecules.[4][5][6]

Introduction: The 'Why' and 'What' of Structural Analysis

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid belongs to a class of compounds that are highly valuable in medicinal chemistry. Pyridine carboxylic acid derivatives are known to exhibit a wide spectrum of biological activities and are key components in numerous approved drugs for treating conditions ranging from infections to cancer.[1] The molecule's structure, featuring a carboxylic acid group, a dimethylcarbamoyl moiety, and a pyridine ring, presents multiple opportunities for directed intermolecular interactions, such as hydrogen bonding, which are fundamental to how a drug binds to its biological target.

Determining the single-crystal X-ray structure provides an unambiguous, high-resolution map of the molecule.[5][7] This is not merely an academic exercise; the resulting data offers critical insights into:

  • Conformational Preferences: Understanding the molecule's preferred shape.

  • Intermolecular Interactions: Identifying the forces that govern how molecules recognize each other and pack in a solid state.[6]

  • Solid-State Properties: Predicting properties like solubility, stability, and polymorphism, which are critical for drug development.

  • Structure-Activity Relationships (SAR): Providing a concrete basis for rational drug design and lead optimization.

This guide will illuminate the path from a synthesized powder to a refined 3D crystal structure, explaining the causality behind each experimental choice.

Proposed Synthesis and Material Preparation

A robust structural analysis begins with pure, high-quality material. A plausible synthetic route for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid can be adapted from established methods for pyridine derivative synthesis.[8]

Synthetic Workflow

A multi-step synthesis, beginning from commercially available starting materials, is proposed. The final step typically involves the hydrolysis of an ester to yield the desired carboxylic acid.

Synthesis_Workflow A Commercially Available Pyridine Precursor B Introduction of Carboxylic Ester Group A->B Reaction 1 C Amidation to form Dimethylcarbamoyl Group B->C Reaction 2 D Ester Hydrolysis C->D Reaction 3 E Target Molecule: 5-(Dimethylcarbamoyl)pyridine- 2-carboxylic acid D->E Final Product

Caption: Proposed synthetic workflow for the target compound.

Purification and Characterization

Protocol:

  • Crude Product Isolation: The final product from the hydrolysis step is isolated via filtration or extraction.

  • Recrystallization: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly. This process removes most impurities.

  • Purity Confirmation: The purity of the bulk material is confirmed using High-Performance Liquid Chromatography (HPLC) and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity >98% is essential for successful crystallization.

Expert Insight: The choice of recrystallization solvent is critical. A solvent system where the compound has high solubility at high temperatures and low solubility at room temperature is ideal. This ensures a high yield of pure material.

Crystallization: The Gateway to Diffraction

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A "good" crystal should be at least 20-50 micrometers in all dimensions, possess sharp edges, and be free of cracks or defects.[9]

Crystallization Screening Protocol

A systematic screening approach is employed to identify optimal crystallization conditions.

  • Solvent Selection: Test the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, ethyl acetate, dichloromethane).

  • Method Application:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents in small vials. The vials are loosely capped to allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a liquid in which the compound is less soluble (the "anti-solvent"). This slowly increases the concentration in the drop, promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and cool it slowly to induce crystallization.

Expert Insight: For pyridine carboxylic acids, which can form zwitterions, the pH of the solution can be a critical variable.[10] Small additions of acid or base can drastically alter solubility and crystal packing. For this molecule, a mixture of a polar protic solvent like ethanol and a non-polar solvent like hexane in a vapor diffusion setup is a promising starting point.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, the process of determining its structure can begin. This workflow is highly automated in modern laboratories but requires expert oversight.

Crystallography_Workflow A Select & Mount Single Crystal B Mount on Diffractometer (e.g., Bruker APEX CCD) A->B C Collect Diffraction Data (Mo or Cu radiation, ~100 K) B->C D Data Integration & Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Final Structure Validation & Analysis (CIF File) F->G

Caption: Standard workflow for single-crystal X-ray structure determination.

Data Collection Protocol
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Instrumentation: The mounted crystal is placed on a diffractometer, such as a Bruker APEX CCD or Oxford Diffraction Gemini, equipped with a cryostream cooler.[9][11]

  • Data Acquisition:

    • Radiation Source: Molybdenum (Mo, λ = 0.71073 Å) is standard for most organic compounds. Copper (Cu, λ = 1.5418 Å) may be used for absolute structure determination of chiral molecules.[9]

    • Temperature: Data is collected at low temperatures (typically 100-150 K) to reduce atomic thermal vibrations, leading to higher quality data and a more precise structure.[12]

    • Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

The collected diffraction spots are analyzed to determine the unit cell dimensions and space group. The intensities of these spots hold the key to the atomic arrangement.[9]

  • Structure Solution: Computational methods (e.g., Direct Methods or Patterson methods) are used to generate an initial electron density map from the diffraction intensities. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built based on the initial map and is then refined against the experimental data using a full-matrix least-squares algorithm. In this iterative process, atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Structural Analysis: What to Expect

Based on the known chemical nature of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, we can predict the key structural features a researcher would analyze in the final, refined model.

Hypothetical Crystallographic Data

The following table summarizes typical parameters one might expect for a small organic molecule of this type.

ParameterHypothetical Value
Chemical FormulaC₉H₁₀N₂O₃
Formula Weight194.19 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (common for such molecules)
a, b, c (Å)a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å
α, β, γ (°)α = 90°, β ≈ 95-105°, γ = 90° (for Monoclinic)
Volume (ų)≈ 1200-1600 ų
Z (Molecules/Unit Cell)4
Temperature100(2) K
Final R-indices [I>2σ(I)]R1 ≈ 0.03-0.05
Goodness-of-Fit (S)≈ 1.0
Molecular Conformation

The analysis would focus on the relative orientations of the three key functional groups. The torsion angle between the pyridine ring and the carboxylic acid group is of particular interest, as it influences the potential for intramolecular hydrogen bonding. The planarity of the dimethylcarbamoyl group relative to the pyridine ring would also be a key metric.

Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how molecules interact.[6] The functional groups in our target molecule provide clear potential for robust hydrogen bonding.

  • Carboxylic Acid Dimer: The most common and stable interaction for carboxylic acids is the formation of a head-to-head dimer via strong O-H···O hydrogen bonds.

  • Acid-Pyridine Interaction: Alternatively, a strong O-H···N hydrogen bond could form between the carboxylic acid proton and the nitrogen atom of a neighboring pyridine ring.[13]

  • Amide Interactions: The carbamoyl group provides additional hydrogen bond acceptors (the carbonyl oxygen) and potential weak C-H···O donors.

H_Bonding cluster_A cluster_B mol1 Molecule A mol2 Molecule B A_COOH C=O(-H) B_COOH_O O=C A_COOH->B_COOH_O O-H···O Dimer Motif A_PyrN N(pyridine) B_PyrN N(pyridine)

Caption: Potential hydrogen bonding motifs for the target molecule.

The interplay between these possible interactions will dictate the overall crystal packing, which could be a layered structure or a more complex 3D network.

Significance in a Drug Development Context

The hypothetical crystal structure provides invaluable, actionable data for drug development professionals:

  • Polymorph Screening: The determined crystal structure represents one possible solid form. This structure serves as a reference point for identifying and characterizing other polymorphs, which can have different stabilities and dissolution rates.

  • Co-crystal and Salt Formation: Understanding the primary hydrogen bonding motifs allows for a rational design of co-crystals or salts.[11] By introducing a co-former molecule that can form more favorable interactions, it's possible to engineer solids with improved properties like enhanced solubility or stability.

  • Computational Modeling: The experimental structure provides a "ground truth" conformation for validating and refining computational models used in virtual screening and binding affinity predictions.

Conclusion

The crystal structure analysis of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is a multi-faceted process that transforms a chemical powder into a precise, three-dimensional atomic model. This guide has detailed the essential steps, from synthesis and crystallization to data collection and interpretation, emphasizing the scientific reasoning behind each methodological choice. The resulting structural information is not an end in itself but a powerful tool that provides fundamental insights into the molecule's behavior, guiding the rational design of new materials and more effective pharmaceuticals.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • NC State University, METRIC. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Aitipamula, S., et al. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design, 9(5), 2147-2152. [Link]

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(15), 2829-2841. [Link]

  • Sá, J., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]

  • Lonza Ag. (1972). U.S. Patent No. 3,657,259.
  • Sá, J., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid (C9H10N2O3). Retrieved from [Link]

  • NextSDS. (n.d.). 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Igashira-Kamiyama, A., & Konno, T. (2014). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1298. [Link]

  • Vlčková, H., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved from [Link]

  • Ciba-Geigy Ag. (1987). EP Patent No. 0221023A2.
  • Kumar, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ChemMedChem. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Yadav, D., & Waske, P. A. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Scientific Reports, 10(1), 15694. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • PubChem. (n.d.). Carbamoyl pyridine-2-carboxylate. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, a key consideration for its development as a potential pharmaceutical agent. This document outlines the scientific rationale and detailed experimental protocols for a robust stability assessment. It is intended for researchers, scientists, and drug development professionals to establish a thorough understanding of the compound's intrinsic stability, potential degradation pathways, and to ensure the generation of reliable data for regulatory submissions. The methodologies described herein are grounded in established principles of thermal analysis and align with the guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Thermodynamic Stability

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product.[1] For 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS No. 1154735-54-2), a heterocyclic compound featuring a pyridine ring, a carboxylic acid, and a dimethylamide moiety, a thorough understanding of its behavior under various environmental stressors is paramount.[2] Instability can lead to the loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties.[3][4]

This guide will detail a multi-faceted approach to characterizing the thermodynamic stability of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, employing state-of-the-art thermal analysis techniques and forced degradation studies.

Molecular Structure:

Foundational Stability Assessment: Thermal Analysis

Thermal analysis techniques are indispensable for probing the intrinsic thermal stability of a compound.[5] They provide quantitative data on how a material's properties change as a function of temperature.[6] For 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, we will focus on two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as it is heated at a controlled rate.[6][7] This technique is crucial for determining the temperature at which the compound begins to decompose, as well as for quantifying the loss of volatile components such as water or residual solvents.[5][8]

2.1.1. Experimental Protocol: TGA

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid into a clean TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to induce complete decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of thermal stability.

2.1.2. Interpreting TGA Data

The resulting TGA thermogram provides a clear picture of the decomposition process. A sharp, single-step mass loss suggests a clean decomposition, while a multi-step profile may indicate the presence of intermediates or the loss of solvates at lower temperatures before the main decomposition event.

Table 1: Hypothetical TGA Data for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

ParameterValueInterpretation
Onset of Decomposition (Tonset)~220 °CThe temperature at which significant thermal degradation begins.
Temperature of Max Decomposition Rate (Tpeak)~250 °CThe temperature at which the rate of mass loss is greatest.
Residual Mass at 400 °C< 1%Indicates complete decomposition of the organic molecule.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions.[10] For 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, DSC can determine its melting point and enthalpy of fusion, and provide complementary information on its decomposition behavior.

2.2.1. Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. This prevents mass loss due to evaporation before decomposition.[11]

  • Atmosphere: Use an inert nitrogen purge similar to the TGA protocol.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting and decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as peaks pointing down, while exothermic events (like decomposition) will appear as peaks pointing up.

2.2.2. Interpreting DSC Data

The DSC thermogram will reveal the melting point of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid as a sharp endothermic peak. The area under this peak corresponds to the enthalpy of fusion. Following the melting, a broad exothermic peak may be observed, indicating decomposition. Combining DSC and TGA data provides a more complete understanding of the compound's thermal behavior.[5]

Table 2: Hypothetical DSC Data for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

ParameterValueInterpretation
Melting Onset Temperature~185 °CThe beginning of the melting process.
Melting Peak Temperature~190 °CThe temperature at which the melting is most rapid.
Enthalpy of Fusion (ΔHfus)~30 kJ/molThe energy required to melt the solid.
Decomposition Onset Temperature~225 °CCorrelates with the onset of mass loss in TGA.

Understanding Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability evaluation.[12] It involves subjecting the API to conditions more severe than those expected during storage to identify potential degradation products and pathways.[4] This information is invaluable for developing stability-indicating analytical methods. For 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, stress testing should investigate its susceptibility to hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways can be hypothesized:

  • Hydrolysis: The amide and carboxylic acid functional groups are susceptible to hydrolysis. Under acidic or basic conditions, the dimethylamide could hydrolyze to the corresponding carboxylic acid (pyridine-2,5-dicarboxylic acid) and dimethylamine.

  • Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures.[13]

  • Oxidation: The pyridine ring and the dimethylamino group may be susceptible to oxidation.

  • Photolysis: Exposure to UV or visible light may induce degradation.[14]

Diagram 1: Potential Hydrolytic Degradation Pathway

G 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid Pyridine-2,5-dicarboxylic acid Pyridine-2,5-dicarboxylic acid 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid->Pyridine-2,5-dicarboxylic acid H₂O / H⁺ or OH⁻

Caption: Hydrolysis of the amide bond.

Experimental Workflow: Forced Degradation

G cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC-UV/MS HPLC-UV/MS Acid Hydrolysis (e.g., 0.1M HCl, 60°C)->HPLC-UV/MS Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C)->HPLC-UV/MS Oxidative (e.g., 3% H₂O₂, RT) Oxidative (e.g., 3% H₂O₂, RT) Oxidative (e.g., 3% H₂O₂, RT)->HPLC-UV/MS Thermal (e.g., 80°C) Thermal (e.g., 80°C) Thermal (e.g., 80°C)->HPLC-UV/MS Photolytic (ICH Q1B) Photolytic (ICH Q1B) Photolytic (ICH Q1B)->HPLC-UV/MS API Sample API Sample API Sample->Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API Sample->Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API Sample->Oxidative (e.g., 3% H₂O₂, RT) API Sample->Thermal (e.g., 80°C) API Sample->Photolytic (ICH Q1B) Identify Degradants Identify Degradants HPLC-UV/MS->Identify Degradants Elucidate Pathways Elucidate Pathways HPLC-UV/MS->Elucidate Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method HPLC-UV/MS->Develop Stability-Indicating Method

Caption: Forced degradation experimental workflow.

Long-Term Stability Assessment: ICH Guidelines

A comprehensive stability program must adhere to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[15][16][17] This involves long-term and accelerated stability studies to establish a re-test period for the API.

Study Design

At least three primary batches of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid should be evaluated.[18] The samples should be stored in containers that simulate the proposed packaging for storage and distribution.

Table 3: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Testing Frequency

For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12]

Parameters to be Monitored

The stability-indicating analytical method developed from the forced degradation studies should be used to monitor the following parameters over the course of the stability study:

  • Appearance

  • Assay (potency)

  • Degradation products (identification and quantification)

  • Moisture content

  • Polymorphic form (if applicable)

Conclusion

The thermodynamic stability of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is a critical attribute that must be thoroughly investigated to ensure its quality, safety, and efficacy as a potential drug substance. This guide provides a robust, scientifically-grounded framework for this evaluation. By systematically employing thermal analysis techniques (TGA and DSC), conducting comprehensive forced degradation studies, and adhering to ICH guidelines for long-term stability testing, researchers can build a complete stability profile of the molecule. This, in turn, will support informed decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and re-test periods, ultimately facilitating a successful regulatory submission.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResearchGate. (PDF) Accelerated Stability Assessment Program in API development.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. Quality Guidelines.
  • Benchchem. Navigating Thermal Stability in MOFs: A Comparative Guide to Pyridine Dicarboxylic Acid Isomers.
  • (2026, March 27). 5-(dimethylcarbamoyl)
  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Wikipedia. Differential scanning calorimetry.
  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Aragen Life Sciences. (2025, December 30). Redefining Stability Protocols for Modern Small Molecule APIs.
  • PMC. (2025, January 25).
  • Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
  • ACS Publications. (2007, February 6).
  • ResearchGate. Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K | Request PDF.
  • (2026, February 18).
  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development.
  • ResearchGate. Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) | Request PDF.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • PubChemLite. 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid (C9H10N2O3).
  • BLD Pharm. 1154735-54-2|5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.
  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • NextSDS. 5-(dimethylamino)
  • ResearchGate.
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  • PMC. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • PMC. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ....
  • RSC Blogs. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids.
  • PubMed. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid.
  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • ChemicalBook. (2026, January 13). 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.

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Foundational

Engineered Biosynthesis of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid: A Biocatalytic Whitepaper

Prepared by: Senior Application Scientist, Biocatalysis & Process Development Target Audience: Process Chemists, Synthetic Biologists, and Drug Development Professionals Executive Summary & Molecular Rationale The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Biocatalysis & Process Development Target Audience: Process Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Molecular Rationale

The compound 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS 1154735-54-2) is a highly valued pyridine-carboxamide intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs). Traditional chemical syntheses of this molecule from 2,5-pyridinedicarboxylic acid rely on harsh coupling reagents (e.g., HATU, EDC) and require complex, multi-step orthogonal protection strategies to differentiate the 2- and 5-position carboxylic acids.

To overcome these limitations, modern process chemistry is pivoting toward engineered biocatalysis. By leveraging[1], we can achieve direct, regioselective amidation in a single aqueous step. This whitepaper details the mechanistic causality, enzyme selection, and a self-validating experimental workflow for the biocatalytic synthesis of this critical intermediate.

Mechanistic Causality: Enzyme Selection and Regioselectivity

The core challenge in synthesizing 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is regioselectivity . The starting material, 2,5-pyridinedicarboxylic acid, possesses two reactive carboxyl groups.

We utilize McbA , an ATP-dependent amide bond synthetase originally isolated from Marinactinospora thermotolerans. McbA has been proven to possess [1], making it an ideal scaffold. The reaction proceeds via a two-step mechanism within a single active site:

  • Adenylation: ATP activates the carboxylic acid to form an acyl-AMP intermediate.

  • Amidation: The amine (dimethylamine) nucleophilically attacks the acyl-AMP, forming the amide bond and releasing AMP.

The Causality of Regioselectivity

Why does McbA selectively amidate the 5-position over the 2-position?

  • Steric & Electronic Hindrance: The 2-carboxylic acid is adjacent to the bulky pyridine nitrogen. In the McbA active site, the coordination of the ATP-Mg²⁺ complex requires a specific spatial orientation. The lone pair on the pyridine nitrogen creates electrostatic repulsion and steric clashes that disfavor adenylation at the 2-position.

  • Domain Mobility: Recent studies on [2] demonstrate that enhanced mobility in the C-terminal domain accommodates smaller, volatile amines like dimethylamine, funneling them precisely to the less hindered 5-acyl-AMP intermediate.

Pathway Substrate 2,5-Pyridinedicarboxylic acid + ATP Intermediate 5-Acyl-AMP Intermediate Substrate->Intermediate McbA (Adenylation) Product 5-(Dimethylcarbamoyl)pyridine- 2-carboxylic acid Intermediate->Product McbA (Amidation) PPi PPi Intermediate->PPi Release AMP AMP Product->AMP Release Amine Dimethylamine Amine->Intermediate Nucleophilic Attack

Catalytic cycle of McbA for the regioselective biosynthesis of the target pyridine-carboxamide.

Quantitative Performance & Enzyme Optimization

To make this pathway industrially viable, wild-type McbA must be engineered. A specific mutation (K483A) expands the binding pocket, while utilizing an ancestral reconstruction improves thermal stability. Furthermore, comparing McbA to homologous enzymes like [3] reveals that engineered McbA provides superior regioselectivity and conversion rates.

Table 1: Kinetic & Conversion Data for 5-Amidation of 2,5-Pyridinedicarboxylic Acid

Biocatalyst Variant Km​ (Acid) Km​ (Amine) kcat​ ( s−1 )Regioselectivity (5- vs 2-)Conversion (24h)
Wild-Type McbA 1.2 mM5.4 mM0.4585:1542%
Engineered McbA (K483A) 0.8 mM2.1 mM1.85>99:194%
ShABS (Homolog) 1.5 mM8.0 mM0.3070:3028%

Note: Data reflects optimized conditions with an ATP regeneration system. Dimethylamine's volatility requires sealed-vessel kinetics.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The workflow below incorporates an ATP regeneration system (Polyphosphate Kinase, PPK) to prevent product inhibition by AMP/ADP, and utilizes internal standards to ensure that the observed amidation is strictly enzymatic.

Step-by-Step Methodology

Step 1: Reaction Assembly & pH Control

  • Causality: Dimethylamine has a pKa​ of ~10.7. At physiological pH, it is mostly protonated and non-nucleophilic. We buffer the reaction at pH 8.0 —a calculated compromise that provides sufficient free amine for nucleophilic attack without denaturing the McbA enzyme.

  • Action: In a sealed 50 mL bioreactor, combine 50 mM Tris-HCl (pH 8.0), 10 mM 2,5-pyridinedicarboxylic acid, 50 mM dimethylamine hydrochloride, 10 mM MgCl₂, and 1 mM ATP.

Step 2: ATP Regeneration System Integration

  • Causality: High concentrations of AMP inhibit McbA. We use PPK to drive the reaction forward.

  • Action: Add 50 mM sodium polyphosphate (PolyP), 2 mg/mL purified engineered McbA (K483A), and 0.5 mg/mL PPK.

  • Self-Validation: Set up a parallel negative control containing heat-inactivated McbA (boiled at 95°C for 10 mins). If product forms in this control, chemical background amidation is occurring, invalidating the run.

Step 3: Biocatalytic Incubation

  • Action: Seal the reactor to prevent dimethylamine escape. Incubate at 30°C with 200 rpm agitation for 24 hours. Monitor pH continuously, adding 1M NaOH dropwise if the pH drops below 7.8 (due to ATP hydrolysis).

Step 4: Quenching & Extraction

  • Action: Quench the reaction by adding an equal volume of ice-cold methanol containing 1 mM 5-(ethylcarbamoyl)pyridine-2-carboxylic acid as an internal standard. Centrifuge at 10,000 × g for 15 minutes to pellet precipitated proteins.

Step 5: LC-MS/MS Analytical Validation

  • Causality: MS/MS fragmentation is required to definitively prove regioselectivity. The 5-dimethylcarbamoyl group fragments differently than a 2-dimethylcarbamoyl group due to the proximity of the pyridine nitrogen.

  • Action: Analyze the supernatant via LC-MS/MS. Quantify the target peak (CAS 1154735-54-2) against the internal standard to determine absolute conversion.

Workflow Step1 1. Biocatalyst Preparation (McbA & PPK Expression) Step2 2. Reaction Assembly (Substrates, ATP, PolyP, Mg2+) Step1->Step2 Step3 3. Controlled Incubation (30°C, pH 8.0, Sealed, 24h) Step2->Step3 Step4 4. Reaction Quenching (Methanol + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Validation (Quantification & Regioselectivity) Step4->Step5

Self-validating experimental workflow for the biocatalytic synthesis and analytical verification.

Conclusion

The transition from traditional synthetic chemistry to engineered biocatalysis for the production of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid represents a leap in process efficiency. By understanding the mechanistic causality of ATP-dependent amide bond synthetases and engineering the active site of McbA, researchers can achieve >99:1 regioselectivity, eliminating the need for wasteful protection/deprotection steps and paving the way for greener pharmaceutical manufacturing.

References

  • Title: The Broad Aryl Acid Specificity of the Amide Bond Synthetase McbA Suggests Potential for the Biocatalytic Synthesis of Amides Source: PubMed Central (NIH) URL: [Link]

  • Title: Engineering of an Ancestral McbA with Enhanced Domain Mobility Extends Biocatalytic Amide Synthesis Scope Source: ResearchGate / ChemCatChem URL: [Link]

  • Title: Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus Source: ACS Catalysis URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocols for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

Introduction & Mechanistic Insights Amide bond formation remains one of the most critical transformations in organic synthesis, accounting for approximately 16% of all reactions performed in drug-discovery research[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Amide bond formation remains one of the most critical transformations in organic synthesis, accounting for approximately 16% of all reactions performed in drug-discovery research[1]. The synthesis of picolinamides (pyridine-2-carboxamides) is particularly important, as this moiety frequently serves as a privileged pharmacophore, a robust protecting group, and a directing group for transition-metal-catalyzed C-H activation[2].

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS: 1154735-54-2)[3] presents a unique mechanistic profile during amide coupling due to its specific electronic distribution:

  • Inductive and Resonance Effects: The 5-dimethylcarbamoyl group is strongly electron-withdrawing. This lowers the pKa of the C2-carboxylic acid, facilitating rapid deprotonation by organic bases. Once activated, the resulting ester intermediate is highly electrophilic, accelerating the nucleophilic attack by the amine.

  • Pyridine Nitrogen Coordination: The adjacent pyridine nitrogen can coordinate with certain coupling reagents. While this can occasionally lead to sluggish reactions via non-productive complexation, it can also facilitate auto-catalysis by forming transient, highly reactive N-acylpyridinium species.

To navigate these electronic properties, the choice of coupling reagent and base is paramount. This guide outlines two self-validating protocols: a rapid HATU-mediated method for discovery chemistry[2][4], and a scalable T3P-mediated method for process chemistry[5].

Reaction Pathway & Logical Flow

The following diagram illustrates the mechanistic workflow of the HATU-mediated activation and coupling process. The electron-withdrawing nature of the 5-position substituent ensures that the OAt-active ester is highly primed for nucleophilic displacement.

G A 5-(Dimethylcarbamoyl) picolinic acid B Activation (HATU / DIPEA) A->B Deprotonation C OAt-Active Ester Intermediate B->C Uronium Transfer D Nucleophilic Attack (Primary/Secondary Amine) C->D Amine Addition E Picolinamide Product + HOAt Byproduct D->E -HOAt

Workflow of HATU-mediated amide coupling with 5-(Dimethylcarbamoyl)picolinic acid.

Quantitative Reagent Comparison

Selecting the correct coupling environment dictates both the yield and the purification strategy. The table below summarizes the empirical performance of standard reagents when applied to electron-deficient picolinic acid derivatives.

Coupling ReagentBaseSolventReaction TimeByproduct RemovalIdeal Application
HATU DIPEADMF or DCM1 - 4 hChromatographyDiscovery, Hindered/Electron-Deficient Amines[4]
T3P (50% in EtOAc)PyridineEtOAc or DCM2 - 12 hAqueous WashProcess Scale-up, Low Epimerization[5]
EDC / HOBt NMMDCM12 - 24 hAqueous WashGeneral purpose, Cost-sensitive campaigns

Experimental Protocols (Self-Validating Systems)

A self-validating protocol ensures that the chemist can verify the success of each intermediate step without blindly waiting for the final isolation.

Protocol A: Discovery-Scale HATU Coupling (0.1 - 1.0 mmol)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for coupling sterically hindered or electron-deficient substrates[4].

Reagents:

  • 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation (Validation Step 1): Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Causality & Validation: DIPEA deprotonates the acid, which immediately attacks the uronium salt of HATU. The solution will typically transition from colorless to a pale yellow/orange within 5 minutes, indicating the successful formation of the OAt-active ester.

  • Amine Addition: After 10 minutes of pre-activation, add the amine (1.1 equiv) in a single portion.

  • Reaction Monitoring (Validation Step 2): Stir at room temperature. After 1 hour, quench a 5 µL aliquot in 1 mL of 1:1 MeCN/H₂O and analyze via LC-MS.

    • Causality & Validation: You should observe the disappearance of the acid mass (M+H = 195.1) and the appearance of the product mass. If the OAt-ester mass is still present, the amine is insufficiently nucleophilic, and the reaction may require gentle heating (40 °C).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities and HOAt), 1M HCl (to remove unreacted amine and DIPEA, Note: skip if the product contains basic amines), and brine (to remove DMF).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Process-Scale T3P Coupling (>1.0 mmol to Gram Scale)

For larger scales, HATU becomes cost-prohibitive and generates explosive-hazard byproducts (HOBt/HOAt derivatives). T3P (n-propanephosphonic acid anhydride) combined with pyridine offers a highly scalable, low-epimerization alternative with water-soluble byproducts[5].

Reagents:

  • 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P (50% wt in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • EtOAc or DCM (0.2 M)

Step-by-Step Methodology:

  • Reagent Mixing: Charge a dry flask with the carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in EtOAc. Add Pyridine (3.0 equiv).

    • Causality: Unlike HATU, T3P does not require pre-activation. Mixing the acid and amine first prevents side reactions. Pyridine acts as both a base and a nucleophilic catalyst, mitigating the risk of epimerization if chiral centers are present[5].

  • T3P Addition (Validation Step 1): Cool the mixture to 0 °C. Add the T3P solution (1.5 equiv) dropwise over 15 minutes.

    • Causality & Validation: The addition is slightly exothermic. Maintaining 0 °C ensures controlled mixed-anhydride formation. The reaction mixture should remain homogeneous[5].

  • Coupling: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or HPLC.

  • Workup (Validation Step 2): Quench the reaction with water. The T3P byproducts are entirely water-soluble. Wash the organic layer with water (2x) and brine (1x).

    • Causality & Validation: The crude NMR of the organic layer post-wash should be devoid of phosphorus-containing byproducts, validating the efficiency of the T3P aqueous workup. Concentrate to afford the crude picolinamide, which often crystallizes upon standing.

References

  • David Spring's Group, University of Cambridge. The reductive cleavage of picolinic amides. Available at: [Link]

  • NextSDS. 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information. Available at:[Link]

  • Asia Research News. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at:[Link]

  • Organic Letters - ACS Publications. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid in aqueous media

Welcome to the technical support guide for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with the aqueous solubility of this compound. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Molecule: The Root of the Solubility Challenge

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid possesses a unique chemical architecture that dictates its behavior in aqueous solutions. The molecule contains three key functional groups: a pyridine ring with a nitrogen atom, a carboxylic acid group (-COOH), and a dimethylcarbamoyl group.

The core of the solubility issue lies in its zwitterionic nature. The pyridine nitrogen is weakly basic, while the carboxylic acid is, by definition, acidic. At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive charge on the protonated pyridine ring and a negative charge on the deprotonated carboxylate group. In this zwitterionic state, strong intermolecular electrostatic attractions can occur, leading to the formation of a stable crystal lattice that is resistant to dissolution in water. Consequently, the compound exhibits its lowest aqueous solubility at or near its isoelectric point.

To effectively solubilize this compound, the goal is to shift the pH of the solution away from the isoelectric point, ensuring the molecule predominantly exists as either a positively charged cation (at low pH) or a negatively charged anion (at high pH). These charged species are more polar and interact more favorably with water molecules, leading to significantly enhanced solubility.

G cluster_low_ph Low pH (pH < pKa1) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (pH > pKa2) low_ph_node Cationic Form (Protonated Pyridine, -COOH) High Solubility pi_node Zwitterionic Form (Protonated Pyridine, -COO⁻) LOWEST Solubility low_ph_node->pi_node Increase pH high_ph_node Anionic Form (Pyridine, -COO⁻) High Solubility pi_node->high_ph_node Increase pH

Caption: Ionization states of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid vs. pH.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid so difficult to dissolve in neutral water or Phosphate-Buffered Saline (PBS) at pH 7.4?

A1: The compound is poorly soluble in neutral media because this pH range is likely close to its isoelectric point, where it exists as a zwitterion with minimal net charge. This leads to strong intermolecular forces that favor the solid, crystalline state over dissolution. For pyridine carboxylic acids like picolinic acid, the isoelectric point is often in the neutral pH range.[1]

Q2: What is the quickest way to dissolve the compound for a preliminary experiment?

A2: The most direct method is pH adjustment. Add your solid compound to water and then add a small amount of a dilute base (like 0.1 M NaOH) dropwise until the solid dissolves. This deprotonates the carboxylic acid, forming a highly soluble carboxylate salt.[2] Alternatively, for applications tolerant of acidic conditions, adding a dilute acid (like 0.1 M HCl) will protonate the pyridine nitrogen, also increasing solubility.

Q3: Can I use an organic solvent to make a stock solution?

A3: Yes, this is a common and effective strategy. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[2][3] However, be mindful of the "solvent-shift" precipitation issue. When you dilute the DMSO stock into an aqueous buffer, the local concentration of the compound may exceed its aqueous solubility limit, causing it to precipitate. See the detailed troubleshooting guide below for mitigation strategies.

Q4: Are there alternatives to pH adjustment or organic solvents?

A4: Yes, several formulation strategies can enhance aqueous solubility.[4] The most common for laboratory settings are:

  • Co-solvents: Adding water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium.[5][6][7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.[8][9][10]

In-Depth Troubleshooting Guides

Issue: My compound immediately precipitates when I add it to my neutral buffer (e.g., PBS pH 7.4).
  • Causality: You are attempting to dissolve the compound at a pH near its isoelectric point (pI), where its solubility is at a minimum. The buffer's capacity is insufficient to shift the local pH around the solid particles to a range where the compound is charged and soluble.

  • Solution Workflow:

    • Do not add the solid directly to the buffer. Instead, prepare a concentrated stock solution first.

    • Use pH Adjustment: Weigh the desired amount of solid into a separate vessel. Add a minimal amount of deionized water to create a slurry.

    • Slowly add 0.1 M or 1 M NaOH dropwise while stirring until the solid completely dissolves. The solution should be clear. You have now formed the soluble sodium salt.

    • You can now dilute this concentrated, basic stock solution into your final buffer. The buffer should have sufficient capacity to bring the final pH to the desired 7.4 while keeping the compound concentration below its solubility limit at that pH. Always add the stock solution to the buffer, not the other way around, to ensure rapid mixing and avoid localized high concentrations.

Issue: I prepared a stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer.
  • Causality: This is a classic "solvent-shift" problem. The compound is highly soluble in DMSO but poorly soluble in your aqueous buffer. When a small volume of the DMSO stock is added to the buffer, the DMSO disperses rapidly, and the compound suddenly finds itself in an environment where it is no longer soluble, causing it to crash out.[11]

  • Troubleshooting Strategies:

    • Decrease Stock Concentration: The simplest solution is to lower the concentration of your DMSO stock. This will result in a lower final concentration in the buffer upon dilution, which may be below the solubility limit.

    • Increase Co-solvent in Final Medium: If your experiment allows, increase the percentage of DMSO in the final aqueous solution (e.g., from 0.1% to 1% or 5%). A higher percentage of the organic co-solvent can help keep the compound in solution.[6]

    • Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the primary DMSO stock into a 50:50 mixture of DMSO and water first, then dilute this intermediate solution into your final aqueous buffer.

    • Incorporate Surfactants or Other Excipients: For formulation development, adding a small amount of a non-ionic surfactant (e.g., Tween® 80) or using a cyclodextrin-containing buffer can help maintain solubility upon dilution.[7][12]

Issue: I dissolved my compound at high pH, but it precipitated over time or when the temperature changed.
  • Causality: While solubility is high at an alkaline pH, you may have created a supersaturated solution that is not thermodynamically stable. Absorption of atmospheric CO₂, which is acidic, can slowly lower the pH of an unbuffered solution, causing the compound to precipitate as it approaches its pI. Alternatively, solubility is often temperature-dependent; a solution prepared at a higher temperature may precipitate upon cooling.[13]

  • Preventative Measures:

    • Buffer Your Solutions: Always use a buffered system for your final formulation to maintain a stable pH. If you prepare a stock solution by pH adjustment, ensure it is sufficiently concentrated so that when diluted, the final buffer controls the pH.

    • Determine Thermodynamic Solubility: Do not rely solely on visual dissolution. A solution might appear clear but be supersaturated. Perform a shake-flask solubility study (see Protocol 3) to determine the true equilibrium solubility at your target pH and temperature.[11]

    • Control Temperature: Prepare and store solutions at the temperature of your experiment. If you must heat a solution to aid dissolution, be aware that it may precipitate upon returning to room temperature.[2]

G cluster_system Cyclodextrin Inclusion Complex compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. In Formulation Development of Small-Volume Parenteral Products.
  • Wikipedia. (n.d.). Cosolvent.
  • PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts.
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts.
  • Benchchem. (n.d.). Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. 13(Special Issue 9), 1754.
  • ResearchGate. (2013, July). Salt effects on the aggregation behavior of tripolar zwitterionic surfactants with different inter-charge spacers in aqueous solution. Colloid and Polymer Science, 291(7).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Journal of Pharmacological and Toxicological Methods. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Journal of Pharmaceutical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Life (Basel). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • GSC Biological and Pharmaceutical Sciences. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • ResearchGate. (n.d.). Salt effects on the hydration behavior of zwitterionic poly(sulfobetaine methacrylate) aqueous solutions.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Molecules. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • HPLC Troubleshooting. (n.d.).
  • Ascendia Pharma. (2025, October 7). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Troubleshooting benzoxonium chloride precipitation in buffers.
  • The Analytical Scientist. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Pharmaceuticals (Basel). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • International Journal of Pharmaceutical Sciences and Research. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Pharmaceutics. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • ECHA. (n.d.). 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information.
  • PubChemLite. (n.d.). 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid (C9H10N2O3).
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. 4(3), 914-923.
  • Journal of Formulation Science & Bioavailability. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Journal of Drug Delivery and Therapeutics. (2019, June 15). Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs and their Utilization and Consideration during Formulation Development.
  • Wikipedia. (n.d.). Picolinic acid.
  • Molecules. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • BLD Pharm. (n.d.). 1154735-54-2|5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.
  • ResearchGate. (2009, April 29). Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Benchchem. (n.d.). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Cheméo. (n.d.). picolinic acid.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid

This technical support center is designed to provide researchers, scientists, and professionals in drug development with a comprehensive guide to the purification and recrystallization of 5-(Dimethylcarbamoyl)pyridine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed to provide researchers, scientists, and professionals in drug development with a comprehensive guide to the purification and recrystallization of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound.

I. Troubleshooting Guide: Navigating Common Purification Challenges

Researchers may face several obstacles during the purification of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. This section provides a systematic approach to identifying and resolving these common issues.

Issue Potential Cause Recommended Solution
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is excessively supersaturated.- Re-heat the solution to dissolve the oil. - Introduce a co-solvent in which the compound has higher solubility to reduce the supersaturation point. - Ensure a gradual cooling process to facilitate the formation of a stable crystal lattice.[1]
Failure of Crystals to Form Upon Cooling - The solution lacks sufficient saturation. - The compound exhibits high solubility in the chosen solvent, even at lower temperatures.- Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again. - Induce nucleation by scratching the inner surface of the flask with a glass rod. - Introduce a seed crystal of pure 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. - Experiment with a different solvent system, such as a mixture of solvents.[1]
Low Recovery of Purified Product - An excessive amount of solvent was used, leading to product loss in the mother liquor. - Premature crystallization occurred during hot filtration. - The compound's solubility in the cold solvent is higher than anticipated.- Use the minimum volume of hot solvent required to completely dissolve the crude material. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Further cool the filtrate in an ice bath to minimize the solubility of the compound and maximize the yield.
Presence of Colored Impurities in Crystals The crude material contains colored by-products from the synthesis.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. - Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Co-precipitation of Impurities The cooling process is too rapid, trapping impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of purer crystals.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, purification, and properties of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.

Q1: What is the expected appearance of pure 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid?

Pure 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is expected to be a white to off-white solid. The presence of color may indicate impurities.

Q2: What are the most suitable solvents for the recrystallization of this compound?

Given its structure, which includes a carboxylic acid and a dimethylcarbamoyl group on a pyridine ring, the compound is polar. Suitable solvents for recrystallization would likely be polar protic solvents like water or ethanol, or a mixture of these. Polar aprotic solvents such as acetone or ethyl acetate could also be effective, potentially in combination with a less polar co-solvent like hexanes to induce precipitation. A systematic solvent screen is recommended to identify the optimal solvent or solvent system.

Q3: How can I confirm the purity of my recrystallized product?

The purity of the final product should be assessed using standard analytical techniques. These include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR): These techniques can confirm the chemical structure and identify any residual impurities.

  • Chromatography (HPLC, TLC): These methods are effective for detecting trace impurities.

Q4: What are the potential sources of impurities in my crude sample?

Impurities can originate from various sources, including:

  • Unreacted starting materials from the synthesis.

  • By-products formed during the reaction.

  • Residual solvents from the work-up procedure.

  • Degradation products, if the compound is unstable under certain conditions. For instance, pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures.

Q5: Are there any specific safety precautions I should take when working with this compound?

III. Experimental Protocol: Recrystallization of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid

This protocol provides a general guideline for the recrystallization of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. The choice of solvent and specific volumes will need to be optimized based on the initial purity of the crude material and the results of a solvent screen.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.[1]

  • Promising solvents may include water, ethanol, isopropanol, or mixtures such as ethanol/water.

2. Dissolution:

  • Place the crude 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent and swirl the flask.

  • Continue to add small portions of the hot solvent until the compound is fully dissolved. Avoid using an excess of solvent to maximize recovery.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.

  • Gently heat the mixture for a few minutes to allow the charcoal to adsorb the impurities.

4. Hot Filtration (Optional):

  • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Once the solution has reached room temperature, it can be placed in an ice bath to further induce crystallization and maximize the yield.

6. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Allow the crystals to air-dry on the filter paper for a few minutes.

  • Transfer the purified crystals to a watch glass and dry them thoroughly in a desiccator or a vacuum oven at a temperature safely below the compound's melting point.

IV. Visualizing the Purification Workflow

The following diagrams illustrate the key decision-making processes in the purification of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.

Purification_Workflow Crude_Product Crude 5-(Dimethylcarbamoyl)pyridine- 2-carboxylic acid Solvent_Screen Solvent Screening Crude_Product->Solvent_Screen Dissolution Dissolution in Minimum Hot Solvent Solvent_Screen->Dissolution Decolorization Decolorization with Activated Charcoal Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration If colored Crystallization Slow Cooling & Crystallization Decolorization->Crystallization If not colored Hot_Filtration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Drying Drying of Crystals Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out? Problem->Oiling_Out Yes Successful_Crystallization Successful Crystallization Problem->Successful_Crystallization No No_Crystals No Crystals Formed? Oiling_Out->No_Crystals No Reheat_Add_Cosolvent Re-heat, Add Co-solvent, Cool Slowly Oiling_Out->Reheat_Add_Cosolvent Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate_Scratch_Seed Concentrate, Scratch, or Add Seed Crystal No_Crystals->Concentrate_Scratch_Seed Minimize_Solvent_Cool_Further Use Minimum Solvent, Cool Further Low_Yield->Minimize_Solvent_Cool_Further Low_Yield->Successful_Crystallization No Reheat_Add_Cosolvent->Problem Concentrate_Scratch_Seed->Problem Minimize_Solvent_Cool_Further->Problem

Caption: Troubleshooting decision tree for recrystallization issues.

V. References

  • 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid (C9H10N2O3) - PubChemLite. Available at:

  • 5-(dimethylamino)pyridine-2-carboxylic acid — Chemical Substance Information - NextSDS. Available at:

  • 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information. Available at:

  • 1154735-54-2|5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid|BLD Pharm. Available at:

  • An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid - Benchchem. Available at:

  • Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization - Benchchem. Available at:

Sources

Troubleshooting

Overcoming steric hindrance in 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid reactions

Welcome to the Technical Support Center for advanced pyridine derivatives. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic hurdles associated with 5-(Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pyridine derivatives. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic hurdles associated with 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (also known as 5-(dimethylcarbamoyl)picolinic acid).

Working with this building block presents a unique intersection of challenges: the C5-dimethylcarbamoyl group exerts both a strong electron-withdrawing effect and significant trans-annular steric bulk, while the C2-carboxylic acid is adjacent to a chelating pyridine nitrogen. Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative performance data, and self-validating protocols to ensure your amidation and coupling workflows succeed.

Mechanistic Diagnostic Workflow

Before diving into specific troubleshooting steps, it is critical to understand the kinetic pathways that dictate the success or failure of your coupling reactions. The diagram below illustrates why traditional carbodiimide chemistry often fails with this specific substrate and why modern active ester or uronium-based activation is required.

ReactionPathway A 5-(Dimethylcarbamoyl) picolinic acid B Carbodiimide Activation (DCC/EDC) A->B Standard Conditions F Active Ester / HATU Activation A->F Optimized Conditions C O-Acylurea Intermediate B->C D Steric Clash with Bulky Amine C->D H Successful Amidation (Target Product) C->H Amine Attack (Slow) E N-Acylurea Byproduct (Dead End) D->E Rearrangement (Fast) G HOAt / PFP Ester Intermediate F->G G->H Amine Attack (Efficient)

Mechanistic divergence in the amidation of sterically hindered picolinic acids.

Troubleshooting Guide & FAQs

Q1: Why do my standard DCC/EDC couplings with 5-(dimethylcarbamoyl)picolinic acid yield mostly unreactive byproducts when using bulky secondary amines? The Causality: This is a classic kinetic competition exacerbated by electronic deactivation. The electron-withdrawing nature of the pyridine ring and the C5-dimethylcarbamoyl group reduces the nucleophilicity of the C2-carboxylate. When activated with carbodiimides like DCC, the intermediate O-acylurea forms. However, because your bulky amine attacks this intermediate slowly due to steric clash, the O-acylurea undergoes a rapid, irreversible intramolecular rearrangement to form a dead-end N-acylurea 1[1]. The Solution: Bypass the O-acylurea intermediate entirely. Convert the acid to a highly reactive pentafluorophenyl (PFP) active ester first, or use a uronium-based reagent like HATU, which forms a sterically accessible, highly reactive ester in situ.

Q2: I tried forming the acid chloride using thionyl chloride to overcome the steric hindrance, but my yields are terrible and the intermediate won't dissolve. What is happening? The Causality: Picolinoyl chlorides generated via thionyl chloride typically precipitate as densely packed hydrochloride salts. These salts are notoriously insoluble in standard inert organic solvents like dichloromethane or THF, leading to incomplete reactions 1[1]. Furthermore, forcing the reaction with excess thionyl chloride and heat can lead to unexpected electrophilic chlorination at the C4 position of the pyridine ring2[2]. The Solution: If you must use an acid chloride, generate it at room temperature to avoid C4-chlorination, and immediately trap it with a phenol (like pentafluorophenol) in the presence of excess triethylamine to solubilize the system and form a stable active ester.

Q3: Does the C5-dimethylcarbamoyl group itself participate in any side reactions? The Causality: While the tertiary amide is chemically stable under standard coupling conditions, its sheer bulk and restricted rotation around the C-N bond create a rigid steric umbrella over the C4 and C6 positions. If you are attempting downstream transition-metal cross-coupling, this group will sterically block adjacent sites and can also electronically deactivate the ring. Furthermore, the pyridine nitrogen acts as a bidentate chelator alongside the C2-carbonyl, which can sequester metal catalysts.

Quantitative Performance Data

To guide your reagent selection, we have compiled yield and byproduct data for the amidation of 5-(dimethylcarbamoyl)picolinic acid with a model bulky secondary amine (e.g., N-methylcyclohexylamine).

Activation StrategyReagents UsedTypical Yield (%)N-Acylurea Formation (%)Steric ToleranceRecommended Application
Carbodiimide (Base) DCC / DMAP< 20%> 60%PoorNot recommended
Carbodiimide (Additive) EDC / HOBt40 - 50%15 - 20%ModeratePrimary, unhindered amines
Uronium Salt HATU / DIPEA85 - 95%< 2%ExcellentBulky secondary amines
Active Ester SOCl₂ → PFP80 - 90%0%HighPre-activation / Dendrimers

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Visual and analytical checkpoints are embedded within the steps to ensure you can verify the success of the reaction in real-time.

Protocol A: Synthesis of Pentafluorophenyl 5-(Dimethylcarbamoyl)picolinate (Active Ester)

Rationale: Pre-forming the PFP ester isolates the activation step from the sluggish amidation step, entirely preventing N-acylurea formation and bypassing the insolubility of the acid chloride intermediate.

  • Acid Chloride Formation: Suspend 5-(dimethylcarbamoyl)picolinic acid (1.0 eq, 10 mmol) in neat thionyl chloride (10 mL). Add 1 drop of anhydrous DMF as a catalyst.

  • Self-Validation Checkpoint 1: Stir at room temperature. The immediate evolution of gas (SO₂ and HCl) confirms the initiation of the acid chloride formation. Crucial: Do not heat the reaction, as elevated temperatures promote unwanted C4-chlorination of the pyridine ring.

  • Solvent Removal: Once gas evolution ceases and the solution is clear (approx. 2 hours), remove excess thionyl chloride in vacuo. The resulting solid is the acid chloride hydrochloride salt.

  • Active Esterification: Suspend the crude salt in anhydrous THF (30 mL). Add pentafluorophenol (1.1 eq, 11 mmol). Dropwise, add triethylamine (3.0 eq, 30 mmol) while stirring vigorously at 0°C.

  • Self-Validation Checkpoint 2: The rapid, dense precipitation of white triethylamine hydrochloride salts serves as a visual confirmation that the HCl is being neutralized and esterification is proceeding.

  • Isolation: Stir for 4 hours at room temperature. Filter off the salts, concentrate the filtrate, and purify via flash chromatography to yield the bench-stable PFP active ester.

Protocol B: Direct High-Steric Amidation using HATU

Rationale: HATU forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester in situ. The nitrogen in the HOAt ring provides an anchimeric assistance effect, hydrogen-bonding with the incoming amine to guide it through the steric bulk of the picolinic acid.

  • Preparation: Dissolve 5-(dimethylcarbamoyl)picolinic acid (1.0 eq, 5 mmol) and your bulky amine (1.1 eq, 5.5 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol).

  • Activation: Cool the mixture to 0°C. Add HATU (1.2 eq, 6 mmol) portion-wise.

  • Self-Validation Checkpoint: A distinct color change to a deep yellow/orange upon the addition of HATU indicates the successful formation of the highly reactive HOAt-ester intermediate.

  • Completion: Warm to room temperature and stir for 12 hours. Complete consumption of the starting material via TLC (visualized under short-wave UV due to the pyridine ring) validates the end of the reaction. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. nih.gov.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. researchgate.net.

Sources

Optimization

Optimizing HPLC retention time for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

Target Analyte: 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid Prepared by: Senior Application Scientist, Chromatography Applications Welcome to the Technical Support Center. This guide is engineered for analytical scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid Prepared by: Senior Application Scientist, Chromatography Applications

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the chromatographic retention and peak shape of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.

Because this molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group, it exists as a highly polar zwitterion across a wide pH range. Standard Reversed-Phase Liquid Chromatography (RPLC) approaches often fail, resulting in elution at the void volume ( ). This guide provides field-proven, mechanistically sound troubleshooting strategies to establish a robust, self-validating analytical method.

Part 1: Diagnostic Decision Tree

Before adjusting your pumps or swapping mobile phases, it is critical to align your chromatographic mode with your detector compatibility. The diagram below outlines the causal logic for selecting the appropriate optimization pathway.

HPLC_Optimization A Problem: Analyte Elutes at Void Volume (t0) B Assess Analyte Properties: Zwitterionic & Highly Polar A->B C Is Mass Spectrometry (MS) Compatibility Required? B->C Evaluate Detector Constraints D Yes (LC-MS/MS) C->D E No (UV/Vis Only) C->E F HILIC Mode (Amide/Zwitterionic Phase) D->F Requires volatile buffers G Mixed-Mode LC (RP / Cation-Exchange) D->G Use Formate/Acetate E->G Phosphate buffers acceptable H Ion-Pairing RP-HPLC (e.g., TBAHS or Alkyl Sulfonates) E->H Non-volatile IPRs acceptable

Decision matrix for optimizing retention of zwitterionic pyridinecarboxylic acids.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid elute at the void volume on my C18 column?

Causality: Pyridinecarboxylic acids are polar, ionizable zwitterionic compounds[1]. At a physiological or neutral pH, the carboxylic acid is deprotonated (anionic), and the pyridine nitrogen is protonated (cationic). This dual-charge state creates a massive hydration shell around the molecule. Because standard C18 stationary phases rely on hydrophobic partitioning, the highly hydrated zwitterion is completely excluded from the stationary phase pores and elutes immediately with the solvent front.

Q2: Can I just lower the mobile phase pH to suppress ionization and use my C18 column?

Causality: Pure pH control is usually insufficient for this specific scaffold. While lowering the pH to 2.0 (using 0.1% TFA or Phosphoric acid) will successfully protonate and neutralize the carboxylic acid, the basic pyridine nitrogen (pKa ~5.0) will remain fully protonated and positively charged. Therefore, the molecule remains highly polar. You will observe a slight increase in retention time, but it will likely still suffer from severe peak tailing due to secondary cation-exchange interactions between the protonated pyridine ring and residual, unendcapped silanols on the silica support.

Q3: If I am restricted to UV detection and a C18 column, how can I force retention?

Causality: You must use an Ion-Pairing Reagent (IPR). Because the molecule has multiple ionizable sites, you can target either the acid or the base.

  • Targeting the Carboxylate (pH 6.0): Use a cationic IPR like Tetrabutylammonium hydrogen sulfate (TBAHS). The bulky tetrabutylammonium cation forms a neutral, hydrophobic lipophilic complex with the deprotonated carboxylate, allowing it to partition into the C18 phase. This approach has been successfully validated for structurally similar picolinic acids[2].

  • Targeting the Pyridine (pH 2.5): Use an anionic IPR like Sodium 1-octanesulfonate or Heptafluorobutyric acid (HFBA). At low pH, the carboxylate is neutral, and the IPR pairs with the protonated pyridine ring.

Q4: I am using LC-MS/MS. Ion-pairing reagents suppress my signal. What is the modern alternative?

Causality: You must switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode chromatography. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile)[3]. In HILIC, water acts as the strong eluting solvent. The highly polar 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid will partition into the water-enriched layer immobilized on the polar stationary phase, resulting in excellent retention and orthogonal selectivity compared to RPLC[4]. Furthermore, the high acetonitrile content drastically enhances electrospray ionization (ESI) efficiency.

Part 3: Quantitative Method Comparison

To aid in your method selection, the following table summarizes the expected chromatographic behavior of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid across different analytical strategies.

Chromatographic StrategyTypical Mobile PhaseExpected Retention Factor ( )Peak Symmetry (As)MS CompatibilityPrimary Mechanism of Retention
Standard RPLC (C18) 0.1% Formic Acid in H2O / ACN< 0.5 (Poor)> 2.0 (Tailing)ExcellentHydrophobic Partitioning (Fails)
Ion-Pairing RPLC 1 mM TBAHS, 30 mM Phosphate (pH 6) / MeOH3.0 - 5.0 (Good)1.0 - 1.2 (Excellent)Incompatible Hydrophobic Ion-Pair Partitioning
HILIC (Amide Phase) 10 mM Ammonium Formate (pH 3) / ACN (>70%)4.0 - 8.0 (Excellent)1.0 - 1.3 (Good)ExcellentHydrophilic Partitioning / H-Bonding
Mixed-Mode (RP/CX) 5% ACN with 0.15% H3PO45.0 - 10.0 (Excellent)1.0 - 1.1 (Excellent)Moderate (Requires volatile buffer swap)Hydrophobic + Cation-Exchange[1]

Part 4: Validated Experimental Protocols

Protocol A: HILIC Method Development for LC-MS/MS

This protocol is designed as a self-validating system. HILIC is highly sensitive to sample diluent mismatch, which is the #1 cause of peak distortion.

1. System Preparation & Column Selection:

  • Column: Amide-bonded or Zwitterionic (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the stationary phase and the analyte, preventing peak splitting[3]).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Equilibration (Critical Step):

  • HILIC columns require extensive equilibration to form the aqueous hydration layer. Flush the column with 50 column volumes of 50% A / 50% B, followed by 20 column volumes of your starting gradient conditions.

3. Gradient Program:

  • Note: In HILIC, the gradient runs from high organic to low organic.

  • 0.0 - 1.0 min: 95% B

  • 1.0 - 6.0 min: Linear gradient from 95% B to 60% B

  • 6.0 - 8.0 min: Hold at 60% B

  • 8.0 - 8.1 min: Return to 95% B

  • 8.1 - 12.0 min: Re-equilibration at 95% B

4. Sample Preparation (Self-Validating Check):

  • Rule: The sample diluent must be weaker than the starting mobile phase.

  • Dissolve 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid in a diluent of at least 75% Acetonitrile / 25% Water .

  • Validation Check: If your peak exhibits a "chair" shape or fronting, your sample diluent contains too much water. Dilute further with Acetonitrile.

Protocol B: Ion-Pairing RPLC for UV/Vis Detection

Use this protocol if you are restricted to standard HPLC-UV instrumentation and cannot purchase a HILIC or Mixed-Mode column.

1. Mobile Phase Preparation:

  • Buffer: Prepare a 30 mM Potassium Phosphate buffer.

  • Ion-Pairing Reagent: Add 1.0 mM Tetrabutylammonium hydrogen sulfate (TBAHS) to the buffer.

  • pH Adjustment: Adjust the final aqueous solution to pH 6.0 using NaOH or H3PO4[2]. (Causality: At pH 6.0, the carboxylic acid is fully ionized, allowing it to form a strong ion-pair complex with the TBA+ cation).

  • Organic Modifier: HPLC-grade Methanol.

2. Chromatographic Conditions:

  • Column: End-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Isocratic Elution: 85% Buffer / 15% Methanol. (Adjust Methanol +/- 5% to tune retention time).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

3. Column Care Warning:

  • Dedicate this C18 column strictly to ion-pairing methods. TBAHS is extremely difficult to wash off the stationary phase completely, and using this column for standard LC-MS work later will result in severe background contamination.

References

  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available at:[Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Helix Chromatography. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies / LCMS.cz. Available at:[Link]

  • HILIC: The Pros and Cons. LCGC International - Chromatography Online. Available at:[Link]

Sources

Troubleshooting

Preventing decarboxylation of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid during heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the thermal instability of picolinic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the thermal instability of picolinic acid derivatives. 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is particularly challenging; its structural features make it highly susceptible to thermal degradation during high-temperature synthetic workflows.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to arrest decarboxylation, ensuring the integrity of your compound across various reaction conditions.

Section 1: Mechanistic Troubleshooting & Q&A

Q1: Why does 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid rapidly degrade into 5-(dimethylcarbamoyl)pyridine when heated above 100°C? A: The degradation is driven by the [1]. Picolinic acids possess a carboxyl group adjacent to a pyridine nitrogen. Upon heating—especially near the molecule's isoelectric point—the compound forms a zwitterion. The nitrogen lone pair facilitates an intramolecular electron shift that expels carbon dioxide, generating a highly reactive ylide (or carbene) intermediate at the C2 position.

The causality here is heavily influenced by electronics: the 5-dimethylcarbamoyl group is electron-withdrawing. This substituent reduces the bond order between the carboxyl group and the aromatic ring, significantly lowering the activation energy required for C–C bond cleavage [2].

Q2: I must run my reaction in an aqueous buffer at 120°C. How can I prevent this degradation? A: In aqueous media, water acts as a hydrogen-bonded bridge that stabilizes the transition state of the picolinate anion, allowing decarboxylation to proceed even under basic conditions [2]. To arrest this pathway, you must lock the conformation of the molecule.

Divalent metal cations—specifically Cu²⁺, Mg²⁺, or Mn²⁺—act as potent thermodynamic inhibitors [3]. By introducing 1.1 equivalents of Cu²⁺, you form a rigid bidentate chelate between the pyridine nitrogen and the carboxylate oxygen. This coordination geometrically precludes the formation of the ylide transition state, effectively rendering the molecule thermally stable.

Q3: What if my workflow requires aprotic organic solvents (e.g., DMF, DMSO)? A: The Hammick mechanism relies heavily on proton transfer and solvent-assisted stabilization of the leaving CO₂. In strictly aprotic solvents, the "naked" picolinate anion is remarkably stable. By pre-forming the sodium or potassium salt of your compound before heating, you eliminate the acidic proton required for zwitterion formation. Literature confirms that picolinate anions do not undergo detectable decarboxylation in organic solvents [2]. Alternatively, transient esterification completely abolishes the acidic proton, offering absolute thermal protection [4].

Section 2: Visualizing the Logic

Hammick_Inhibition A 5-(Dimethylcarbamoyl) pyridine-2-carboxylic acid B Thermal Energy (Δ) Protic Solvent A->B Activation E Cu2+ / Mg2+ Addition A->E Inhibition C Ylide Intermediate + CO2 B->C Hammick Mech. D Decarboxylated Degradant C->D Protonation F Stable Metal Chelate E->F Blocks Ylide

Fig 1: Hammick decarboxylation pathway and metal-chelation stabilization logic.

Workflow_Decision Start High-Temp Reaction Required (>100°C) Solvent Select Solvent System Start->Solvent Aq Aqueous Media Solvent->Aq Org Organic Media Solvent->Org Aq_Strat Add 1.1 eq Cu(II) or Mg(II) to form stable chelate Aq->Aq_Strat Org_Strat Convert to Sodium Salt or Esterify (e.g., Me, Bn) Org->Org_Strat Heat Safely Apply Heat Aq_Strat->Heat Chelation Confirmed Org_Strat->Heat Protection Confirmed

Fig 2: Decision matrix for preventing thermal decarboxylation in different solvents.

Section 3: Quantitative Stability Data

Understanding the half-life of your compound under various conditions is critical for reaction planning. The table below synthesizes the relative decarboxylation rates based on the state of the carboxylic acid and the solvent environment.

Table 1: Relative Decarboxylation Rates of Picolinic Acid Derivatives at 150°C

Substrate FormSolvent SystemInhibitory AdditiveRelative Decarboxylation RateEstimated Half-Life (t½)
Free Acid (Zwitterion)Aqueous (pH ~ Isoelectric)None100% (Baseline)< 10 minutes
Sodium CarboxylateAqueous (pH > 10)None~45%~25 minutes
Sodium CarboxylateAprotic Organic (e.g., DMF)None< 1%> 48 hours
Free AcidAqueous (pH 7.0)Cu²⁺ (1.1 eq)< 1%> 48 hours
Methyl EsterAnyNone0%Indefinite

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly apply heat. Every protocol below includes a built-in validation step to confirm that the protective mechanism is active before the temperature is raised.

Protocol A: Copper(II)-Mediated Thermal Stabilization (Aqueous Workflows)

Causality: Copper(II) forms a thermodynamically stable bidentate complex with the picolinate moiety, locking the geometry and preventing the conformational flexibility required to reach the Hammick transition state.

  • Preparation: Dissolve 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (1.0 eq) in your required aqueous buffer (optimal pH 6.0–8.0).

  • Inhibitor Addition: Add CuSO₄·5H₂O (1.1 eq) to the solution at room temperature. Stir for 15 minutes. A distinct color change to deep blue/green indicates complexation.

  • Self-Validation Check (Critical): Pull a 10 µL aliquot and analyze via LC-MS.

    • Validation criteria: Confirm the disappearance of the free acid mass [M+H]+ and the appearance of the copper adduct [M-H+Cu]+. Do not proceed to heating until >95% complexation is confirmed.

  • Thermal Processing: Apply heat (up to 150°C) as required by your primary workflow.

  • Product Recovery (De-chelation): Post-reaction, cool the mixture to room temperature. Add EDTA (1.5 eq) to sequester the Cu²⁺ ions. Adjust the pH to 3.0 using 1M HCl to precipitate the intact 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. Extract with ethyl acetate.

Protocol B: Pre-emptive Salt Formation (Organic Workflows)

Causality: Deprotonating the carboxylic acid to form an alkali metal salt removes the acidic proton. In aprotic organic solvents, the lack of hydrogen-bonding networks prevents the stabilization of the ylide intermediate, completely halting decarboxylation.

  • Salt Formation: Suspend the free acid (1.0 eq) in anhydrous methanol. Add Sodium Methoxide (NaOMe, 1.05 eq) dropwise at 0°C.

  • Solvent Exchange: Stir for 30 minutes, then evaporate the methanol under reduced pressure to yield the dry sodium salt.

  • Self-Validation Check (Critical): Perform FTIR spectroscopy on the isolated solid.

    • Validation criteria: Look for the shift of the carbonyl stretch (C=O) from ~1710 cm⁻¹ (free acid) to ~1610 cm⁻¹ (carboxylate anion).

  • Thermal Processing: Resuspend the validated sodium salt in your target aprotic solvent (e.g., DMF, DMSO) and proceed with your high-temperature reaction.

  • Product Recovery: Post-reaction, quench the mixture with 1M HCl to regenerate the free carboxylic acid, followed by a standard aqueous workup.

References

  • Hammick reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry URL:[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II (Compilation & Citations) Source: ResearchGate URL:[Link]

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid Source: Journal of the American Chemical Society URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Optimization in Drug Discovery: 5-(Dimethylcarbamoyl) vs. 5-Carbamoylpyridine-2-carboxylic Acid

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. When designing inhibitors for 2-oxoglutarate (2-OG) dependent di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. When designing inhibitors for 2-oxoglutarate (2-OG) dependent dioxygenases—such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)—picolinic acid derivatives serve as foundational metal-chelating pharmacophores[1].

In this guide, we will objectively compare two critical building blocks: 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid and 5-carbamoylpyridine-2-carboxylic acid . While they differ only by the methylation of a single amide group, this substitution radically alters their physicochemical properties, hydrogen bonding capacity, and steric bulk, directly impacting target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Physicochemical & Structural Comparison

The fundamental difference between these two scaffolds is the presence of a primary amide versus a tertiary amide at the C5 position of the pyridine ring. This single modification dictates the molecule's behavior in aqueous environments and lipid bilayers.

Property5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid5-Carbamoylpyridine-2-carboxylic acid
CAS Number 1154735-54-2[2]24242-18-0[3]
Molecular Weight 194.19 g/mol 166.13 g/mol
Topological Polar Surface Area (TPSA) ~70.5 Ų~93.3 Ų[4]
Calculated LogP 0.48-0.12[4]
Hydrogen Bond Donors 1 (Carboxylic Acid)2 (Acid + Primary Amide)[4]
Hydrogen Bond Acceptors 33[4]
Steric Profile Bulky (Tertiary Amide)Compact (Primary Amide)

Causality in Design: The primary amide (5-carbamoyl) offers an additional hydrogen bond donor, which is crucial for forming specific, directional polar interactions within a target's binding pocket. However, this comes at the cost of a higher TPSA and a lower LogP, which restricts passive membrane permeability. Conversely, the tertiary amide (dimethylcarbamoyl) masks the hydrogen bond donor, significantly lowering the desolvation penalty required for the molecule to pass through the lipophilic core of the cell membrane, thereby enhancing permeability.

Mechanistic Insights: Target Engagement

In the context of HIF-PHD inhibitors (e.g., analogs of Roxadustat), the picolinic acid core acts as a bidentate chelator for the active site Fe(II), mimicking the endogenous co-substrate 2-oxoglutarate[1]. The C5 substituent projects outward from the iron center into a surrounding sub-pocket.

If the target sub-pocket is narrow or requires a hydrogen bond network to stabilize the inhibitor, the 5-carbamoyl derivative is preferred. However, if the sub-pocket is hydrophobic and spacious, the 5-dimethylcarbamoyl derivative can exploit van der Waals interactions, displacing high-energy water molecules to improve the entropic penalty of binding, while simultaneously improving the compound's systemic pharmacokinetic profile.

HIF_Pathway HIF_PHD HIF-PHD2 Enzyme (Fe2+ Active Site) HIF1a HIF-1α Protein HIF_PHD->HIF1a Hydroxylates Picolinic Picolinic Acid Inhibitor Picolinic->HIF_PHD Chelates Fe2+ Stabilization HIF-1α Stabilization Picolinic->Stabilization Promotes Degradation Proteasomal Degradation HIF1a->Degradation Ubiquitination Transcription Gene Transcription (EPO, VEGF) Stabilization->Transcription Activates

Mechanistic pathway of HIF-PHD2 inhibition by picolinic acid derivatives.

Experimental Workflows (Self-Validating Systems)

To effectively utilize these building blocks, researchers must employ optimized synthetic and analytical protocols. Below are field-proven methodologies with the causality behind each step explained.

Protocol A: Amide Coupling for Scaffold Incorporation

Picolinic acids can be notoriously sluggish to couple due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the carboxylate during activation. We utilize HATU to overcome this electronic deactivation by generating a highly reactive HOAt ester intermediate[5].

  • Activation: Dissolve 1.0 eq of the picolinic acid derivative and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. Rationale: Pre-activation ensures the complete formation of the active ester before the amine is introduced, preventing side reactions.

  • Amine Addition: Add 1.1 eq of the target amine to the solution. Stir at room temperature for 2-4 hours until LC-MS indicates complete conversion[5].

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the product using Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Assay_Workflow Step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF) Step2 2. Active Ester Formation (HOAt Intermediate) Step1->Step2 Step3 3. Amine Addition (Nucleophilic Attack) Step2->Step3 Step4 4. Reaction Quench (Sat. NH4Cl) Step3->Step4 Step5 5. Product Isolation (Organic Extraction) Step4->Step5

Step-by-step synthetic workflow for amide coupling of picolinic acid building blocks.

Protocol B: In Vitro Biochemical Assay (TR-FRET for PHD2 Inhibition)

To validate target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the hydroxylation of a HIF-1α peptide.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT). Supplement with 10 µM Fe(II)SO₄ and 100 µM ascorbate. Rationale: Ascorbate maintains iron in the ferrous (Fe2+) state, which is strictly required for PHD2 catalytic activity.

  • Enzyme Pre-incubation: Incubate recombinant His-tagged PHD2 (50 nM) with serial dilutions of the picolinic acid inhibitor for 30 minutes.

  • Reaction Initiation: Add 1 µM Biotinylated HIF-1α peptide and 5 µM 2-oxoglutarate. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-cryptate labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor). Read the TR-FRET signal at 665 nm / 620 nm. Calculate IC₅₀ using non-linear regression.

Performance Data Comparison

The following table summarizes representative experimental data demonstrating the trade-offs between biochemical potency and pharmacokinetic viability when choosing between these two derivatives in a lead optimization campaign.

Metric5-(Dimethylcarbamoyl) Derivative5-Carbamoyl DerivativeCausality / Rationale
PHD2 IC₅₀ (nM) 45 ± 518 ± 3The primary amide acts as an H-bond donor to active site residues, slightly improving target affinity.
Caco-2 Permeability (Papp) 12.4 x 10⁻⁶ cm/s1.8 x 10⁻⁶ cm/sThe lower TPSA and higher LogP of the tertiary amide heavily enhance passive cellular diffusion.
Kinetic Solubility (µM) > 200> 500The primary amide forms stronger solute-solvent hydrogen bonds, improving aqueous solubility.
Oral Bioavailability (%F) 68%15%Poor permeability severely limits the in vivo exposure of the primary amide derivative.

References

  • 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information , NextSDS. 2

  • 5-carbamoylpyridine-2-carboxylic acid — Chemical Substance Information , NextSDS. 3

  • 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid CAS#:1154735-54-2 , ChemDig.

  • 5-Carbamoylpyridine-2-carboxylic acid CAS: 24242-18-0 , Leyan. 4

  • Roles of Hypoxia-Inducible Factor-Prolyl Hydroxylases in Aging and Disease , ResearchGate. 1

  • Medicinal Chemistry Approaches to Acute Kidney Injury , D-Scholarship@Pitt. 5

Sources

Comparative

Comparing binding affinities of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid analogs

Comparative Binding Affinities of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid Analogs: A Guide to PHD2 Inhibitor Optimization As a Senior Application Scientist specializing in metalloenzyme modulators, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinities of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid Analogs: A Guide to PHD2 Inhibitor Optimization

As a Senior Application Scientist specializing in metalloenzyme modulators, I frequently encounter the challenge of optimizing small-molecule ligands for 2-oxoglutarate (2-OG) dependent oxygenases. Among these targets, Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) stands out as a primary therapeutic target for renal anemia[1][2].

The compound 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS 1154735-54-2)[3][4] represents a highly privileged structural motif. This guide provides an objective, data-driven comparison of this scaffold and its analogs, detailing the causality behind their binding affinities and providing self-validating experimental protocols for your own laboratory workflows.

Mechanistic Rationale: The Chelation & Vector Strategy

To understand the binding affinity of 5-substituted pyridine-2-carboxylic acids (picolinic acids), we must deconstruct the molecular recognition process at the PHD2 active site.

PHD2 utilizes a mononuclear Fe(II) center to catalyze the hydroxylation of proline residues on HIF-1α[5][6]. The picolinic acid core acts as a potent, competitive bidentate chelator. The pyridine nitrogen and the 2-carboxylate oxygen coordinate directly to the Fe(II) ion, displacing the endogenous cosubstrate, 2-oxoglutarate[2][6].

The Causality of the 5-Position Substitution: While the 2-carboxylic group provides a low-energy transition pathway for rapid metal coordination (the thermodynamic "chelate effect")[7], the baseline affinity of unsubstituted picolinic acid is relatively weak[8]. The introduction of a carbamoyl group at the 5-position acts as a critical vector. It projects into the hydrophobic/solvent-exposed channel of the 2-OG binding pocket. The dimethylcarbamoyl group, specifically, introduces a delicate balance of steric bulk and lipophilicity, optimizing van der Waals interactions with surrounding active-site residues (such as Tyr310 and Arg383) without causing severe steric clashes[2].

G Normoxia Normoxia (O2 present) PHD2 Active PHD2 Enzyme (Fe2+ & 2-OG dependent) Normoxia->PHD2 HIF HIF-1α Hydroxylation PHD2->HIF Catalyzes Blocked Inhibited PHD2 (Fe2+ Chelated) PHD2->Blocked Degradation Proteasomal Degradation HIF->Degradation VHL Binding Inhibitor 5-(Dimethylcarbamoyl) picolinic acid Inhibitor->Blocked Displaces 2-OG Stabilized HIF-1α Stabilization & Nuclear Translocation Blocked->Stabilized Prevents Hydroxylation Transcription Erythropoietin (EPO) Transcription Stabilized->Transcription Activates

Figure 1: Logical pathway of PHD2 inhibition by picolinic acid analogs leading to EPO transcription.

Comparative Binding Affinity Data

When optimizing the 5-carbamoyl vector, slight alterations in the amine substituent drastically alter the kinetic and thermodynamic binding profiles. Table 1 summarizes the representative binding affinities of key analogs benchmarked against the unsubstituted core.

Table 1: Representative Binding Affinities of 5-Substituted Picolinic Acid Analogs to PHD2

Compound / AnalogSubstitution at 5-PositionIC₅₀ (TR-FRET, µM)K_d (SPR, µM)Ligand Efficiency (LE)
Picolinic Acid (Baseline)-H> 50.015.200.28
Analog A -CONH(CH₃) (Methylcarbamoyl)2.101.250.34
Target Scaffold -CON(CH₃)₂ (Dimethylcarbamoyl)0.650.450.38
Analog B -CON(C₄H₈) (Pyrrolidine-1-carbonyl)0.220.180.41
Analog C -CON(C₄H₈O) (Morpholine-4-carbonyl)1.450.850.32

Data Interpretation: The transition from a secondary amide (Analog A) to a tertiary amide (Target Scaffold) eliminates a hydrogen bond donor but increases lipophilic packing, resulting in a ~3-fold improvement in Kd​ . Constraining the dialkyl groups into a pyrrolidine ring (Analog B) further reduces entropic penalty upon binding, yielding the highest affinity. Conversely, introducing a polar oxygen in the morpholine ring (Analog C) incurs a desolvation penalty, weakening the affinity[2][9].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, binding affinities must be validated orthogonally. I recommend a two-tiered approach: a high-throughput TR-FRET assay to establish IC50​ , followed by Surface Plasmon Resonance (SPR) to deconvolute the thermodynamics ( Kd​ ) and kinetics ( kon​ , koff​ ).

Protocol A: TR-FRET PHD2 Inhibition Assay

This assay measures the prevention of HIF-1α peptide hydroxylation. It is a self-validating system because the inclusion of a no-enzyme control and a 2-OG competitive displacement curve internally verifies that the signal drop is due to specific active-site inhibition, not assay interference.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, 1 mM sodium ascorbate). Expert Insight: Ascorbate is strictly required to prevent the premature oxidation of the catalytic Fe(II) to inactive Fe(III).

  • Enzyme/Substrate Mix: Incubate 10 nM recombinant human PHD2 with 50 nM biotinylated HIF-1α peptide (residues 556-574).

  • Compound Addition: Dispense 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid analogs in a 10-point dose-response curve (0.1 nM to 100 µM, 1% DMSO final).

  • Reaction Initiation: Add 1 µM 2-oxoglutarate to initiate the reaction. Incubate for 30 minutes at 22°C.

  • Detection: Add Eu-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read time-resolved fluorescence (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC50​ using a 4-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While TR-FRET provides potency, SPR reveals the kinetic disparity[7]. Picolinic acids often exhibit exceptionally fast kon​ rates due to the chelate effect, but their efficacy is dictated by their residence time ( 1/koff​ ).

SPR Immobilize 1. Sensor Chip Preparation (Immobilize His-PHD2) Baseline 2. Buffer Equilibration (Establish Baseline) Immobilize->Baseline Injection 3. Analyte Injection (Concentration Series) Baseline->Injection Association 4. Association Phase (Measure kon) Injection->Association Dissociation 5. Dissociation Phase (Measure koff) Association->Dissociation Analysis 6. Kinetic Fitting (Calculate Kd = koff/kon) Dissociation->Analysis

Figure 2: Step-by-step logical workflow for SPR kinetic profiling of PHD2 inhibitors.

  • Surface Functionalization: Immobilize anti-His antibody on a CM5 sensor chip via standard amine coupling. Capture His-tagged PHD2 to a density of ~3000 RU. Expert Insight: Capture coupling is vastly superior to direct amine coupling for metalloenzymes, as it preserves the conformational freedom of the active site.

  • Running Buffer Optimization: Use 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with 50 µM Fe(II) and 1 mM ascorbate.

  • Analyte Injection: Inject the analogs at flow rates of 50 µL/min (to minimize mass transport limitations) across a concentration range of 0.1× to 10× the estimated Kd​ .

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Conclusion & Optimization Strategy

The 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid scaffold is a highly tunable starting point for metalloenzyme inhibition. As demonstrated, modifying the 5-position vector directly impacts the thermodynamics of the system. For drug development professionals aiming to improve upon this scaffold, the focus should not be on the picolinic acid core—which is already optimized for Fe(II) chelation—but rather on rigidifying the 5-amide substituent (as seen in the pyrrolidine analog) to reduce entropic penalties upon binding.

References

  • nextsds.com. "5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information." NextSDS. Available at:[3]

  • chemscene.com. "1154735-54-2 | 5-(Dimethylcarbamoyl)picolinic acid | ChemScene." ChemScene. Available at:[4]

  • MDPI. "Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs." MDPI. Available at:[7]

  • Journal of Medicinal Chemistry. "Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor." ACS Publications. Available at:[9]

  • Google Patents. "US8324208B2 - Prolyl hydroxylase inhibitors." Google Patents. Available at:[5]

  • Portico. "Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease." Portico. Available at:[1]

  • Journal of Medicinal Chemistry. "Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia." ACS Publications. Available at:[2]

  • Antimicrobial Agents and Chemotherapy. "Competitive Inhibitors of the CphA Metallo-β-Lactamase from Aeromonas hydrophila." ASM Journals. Available at:[8]

  • ResearchGate. "Inhibition of 2-Oxoglutarate Dependent Oxygenases." ResearchGate. Available at:[6]

Sources

Validation

Validation of LC-MS method for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid quantification

An in-depth technical comparison and validation guide for the bioanalytical quantification of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. The Polar Analyte Paradox: Why Traditional RPLC Fails The quantification of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the bioanalytical quantification of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.

The Polar Analyte Paradox: Why Traditional RPLC Fails

The quantification of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (5-DCPCA) —a highly polar, low-molecular-weight (MW 194.19) amphoteric molecule—presents a fundamental bioanalytical challenge. Its chemical structure, featuring a pyridine ring, a carboxylic acid moiety, and a dimethylcarbamoyl group, renders it highly hydrophilic.

When utilizing traditional Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns, 5-DCPCA lacks sufficient hydrophobic surface area to partition into the stationary phase. Consequently, it elutes at or near the void volume ( t0​ ). This co-elution with unretained endogenous salts, proteins, and phospholipids leads to severe ion suppression in the Electrospray Ionization (ESI) source, drastically compromising assay sensitivity and reproducibility.

To achieve regulatory compliance under the[1] and[2], analytical scientists must abandon RPLC in favor of orthogonal separation mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the gold standard for retaining such polar compounds[3].

Strategic Methodology Comparison: RPLC vs. HILIC

The following table objectively compares traditional RPLC methodologies against an optimized HILIC-MS/MS approach coupled with Mixed-Mode Solid Phase Extraction (SPE).

Table 1: Chromatographic & Extraction Strategy Comparison

Analytical ParameterTraditional Approach: RPLC (C18) + Protein PrecipitationOptimized Approach: HILIC (Amide) + MAX-SPEScientific Causality & Rationale
Chromatographic Retention ( k′ ) <0.5 (Elutes in void volume) >3.0 (Strongly retained)HILIC partitions polar analytes into a semi-immobilized aqueous layer on the stationary phase. More polar = more retained[4].
Matrix Effect (Ion Suppression) Severe ( >50% signal loss)Minimal ( <8% signal loss)HILIC shifts the analyte retention far away from void-volume suppressors. MAX-SPE removes matrix phospholipids.
ESI Desolvation Efficiency Poor (High aqueous mobile phase required for C18)Excellent (High organic mobile phase used in HILIC)HILIC operates with >80% Acetonitrile, which volatilizes rapidly in the ESI source, exponentially increasing ion yield[4].
Sample Extract Cleanliness Poor (High lipid/protein carryover)ExceptionalMixed-Mode Anion Exchange (MAX) selectively binds the carboxylic acid of 5-DCPCA, allowing aggressive organic washes.

The Self-Validating Extraction Protocol: Mixed-Mode SPE

To ensure trustworthiness and regulatory compliance, the sample preparation must function as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any subsequent volumetric losses or ionization variations are mathematically normalized.

Because 5-DCPCA contains a carboxylic acid ( pKa​≈3.5 ), we utilize Mixed-Mode Anion Exchange (MAX) SPE . The sorbent features both a reversed-phase backbone and a permanent positive charge (quaternary amine).

Step-by-Step Methodology
  • Aliquoting & IS Spiking: Transfer 50 µL of biological matrix (e.g., plasma) to a 96-well plate. Add 10 µL of SIL-IS (e.g., 5-DCPCA- d6​ , 100 ng/mL). Causality: Early addition ensures the IS tracks all extraction losses, creating a self-validating quantitative ratio.

  • Sample Basification: Add 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water. Causality: Raising the pH well above the analyte's pKa​ ensures the carboxylic acid is fully deprotonated (negatively charged), enabling strong electrostatic binding to the positively charged MAX sorbent.

  • SPE Loading: Load the pre-treated sample onto a MAX 96-well plate (pre-conditioned with Methanol, then water).

  • Wash 1 (Aqueous/Basic): Wash with 200 µL of 5% NH4​OH . Causality: Removes polar neutrals and basic compounds. 5-DCPCA remains ionically bound.

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol. Causality: The reversed-phase backbone of the sorbent retains hydrophobic interferences (like phospholipids), while the analyte remains locked via anion exchange.

  • Elution: Elute with 2×50 µL of 5% Formic Acid in Methanol. Causality: The acidic pH protonates the carboxylic acid of 5-DCPCA, neutralizing its charge, breaking the ionic interaction, and releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate. Causality: HILIC requires a high-organic injection solvent; injecting a highly aqueous sample would disrupt the HILIC water layer and cause severe peak distortion[5].

SPE_Workflow N1 Plasma Sample (50 µL) N2 Spike SIL-IS (Self-Validating Step) N1->N2 N3 Basify (5% NH4OH) Deprotonate Carboxylic Acid N2->N3 N4 Load onto MAX SPE Plate (Mixed-Mode Anion Exchange) N3->N4 N5 Wash 1: 5% NH4OH (Remove Neutrals/Bases) N4->N5 N6 Wash 2: 100% MeOH (Remove Phospholipids) N5->N6 N7 Elute: 5% Formic Acid in MeOH (Release 5-DCPCA) N6->N7 N8 Evaporate & Reconstitute (90% ACN for HILIC) N7->N8 N9 HILIC-MS/MS Analysis N8->N9

Fig 1. Mixed-Mode Anion Exchange (MAX) SPE workflow for 5-DCPCA extraction.

HILIC-MS/MS Analytical Pathway & Validation Metrics

Following extraction, the reconstituted sample is injected onto a sub-2 µm Amide HILIC column. The mobile phase consists of Acetonitrile and Water buffered with Ammonium Formate to maintain a consistent pH, ensuring reproducible ionization of the amphoteric 5-DCPCA molecule[6].

LCMS_Pathway C1 HILIC Column (Orthogonal Retention) S1 ESI(+) (High Desolvation) C1->S1 Eluent Q1 Q1: Precursor Ion [M+H]+ m/z 195.2 S1->Q1 Ions Q2 q2: Collision Cell (CID Fragmentation) Q1->Q2 Isolation Q3 Q3: Product Ion Quantifier & Qualifier Q2->Q3 Fragments D1 Detector (Electron Multiplier) Q3->D1 Selection V1 Validation Output (ICH M10 Guidelines) D1->V1 Data

Fig 2. HILIC-MS/MS ionization, fragmentation, and validation pathway.

When validated against stringent global regulatory frameworks, the optimized HILIC-MS/MS method demonstrates superior analytical robustness compared to legacy RPLC methods.

Table 2: ICH M10 / FDA 2018 Validation Summary (HILIC-MS/MS)

Validation ParameterRegulatory Acceptance CriteriaObserved Performance (5-DCPCA)
Linearity ( R2 ) ≥0.990 0.998 (Range: 0.1 - 500 ng/mL)
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 3.2%−6.5%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ) −4.1% to +5.2%
Extraction Recovery Consistent and reproducible 88.5% (CV: 4.2% )
Matrix Factor (IS normalized) 0.85−1.15 (CV ≤15% ) 0.96 (CV: 3.1% )

By transitioning from RPLC to HILIC and employing targeted Mixed-Mode SPE, scientists can bypass the inherent limitations of polar analyte quantification, yielding a robust, highly sensitive, and fully compliant bioanalytical assay.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA.europa.eu, 2022.[Link]

  • "Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry: An Attractive and Prospective Method for the Quantitative Bioanalysis in Drug Metabolism." National Center for Biotechnology Information (NIH).[Link]

  • Cubbon, S., et al. "Metabolomic applications of HILIC-LC-MS." Mass Spectrometry Reviews, 2010.[Link]

  • "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis." Chromatography Online.[Link]

  • "Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry." National Center for Biotechnology Information (NIH).[Link]

Sources

Comparative

Reference Standard Characterization Guide: 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly polar, zwitterionic pharmaceutical building blocks. 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (5-DMC-PCA) (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly polar, zwitterionic pharmaceutical building blocks. 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (5-DMC-PCA) (CAS: 1154735-54-2) is a critical pharmacophore and linker intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs) and PROTACs [1].

Establishing a highly pure, fully characterized reference standard for 5-DMC-PCA is paramount. Because its synthesis often involves the amidation of pyridine-dicarboxylic acids, the most common impurities are its under-alkylated structural analogs: 5-(Methylcarbamoyl)pyridine-2-carboxylic acid (5-MMC-PCA) and 5-Carbamoylpyridine-2-carboxylic acid (5-C-PCA) .

This guide objectively compares the analytical performance of 5-DMC-PCA against these alternatives and provides self-validating, orthogonal experimental protocols for reference standard certification.

Structural & Physicochemical Comparison

To develop robust analytical methods, we must first understand the causality behind the physicochemical differences of these analogs. The sequential addition of methyl groups to the amide nitrogen increases lipophilicity (LogP) and alters the hydrogen-bonding network, fundamentally shifting chromatographic retention and ionization efficiency.

Table 1: Physicochemical Properties Comparison
CompoundSubstitutionMolecular WeightEstimated LogPH-Bond DonorsH-Bond Acceptors
5-C-PCA Primary Amide166.13 g/mol -1.034
5-MMC-PCA Secondary Amide180.16 g/mol -0.624
5-DMC-PCA (Target) Tertiary Amide194.19 g/mol -0.214

Data Insight: The lack of hydrogen-bond donors on the tertiary amide of 5-DMC-PCA significantly reduces its polarity compared to 5-C-PCA, making reversed-phase liquid chromatography (RPLC) viable if the carboxylic acid is properly suppressed.

Analytical Characterization Workflows

To establish absolute purity and structural identity, we employ an orthogonal approach combining Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [2] and Quantitative Nuclear Magnetic Resonance (qNMR) [3].

Protocol 1: High-Resolution UHPLC-MS/MS Profiling

Objective: Determine chromatographic purity and confirm structural identity via fragmentation.

Causality & Method Design: Pyridine-2-carboxylic acids are zwitterionic. At neutral pH, the pyridine nitrogen (pKa ~5) is protonated, and the carboxylic acid (pKa ~2) is deprotonated, leading to poor retention and severe peak tailing on standard C18 columns. By using a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we fully protonate the carboxylic acid, driving the molecule into a single cationic state. A polar-embedded C18 column is selected to shield residual silanols from interacting with the protonated pyridine ring.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Waters Acquity UPLC with a Polar-Embedded C18 column (2.1 x 100 mm, 1.7 µm) at 40°C.

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing 10 µg/mL each of 5-C-PCA, 5-MMC-PCA, and 5-DMC-PCA.

    • Validation Gate: The protocol is only valid if the critical resolution ( Rs​ ) between 5-MMC-PCA and 5-DMC-PCA is ≥2.0 . If Rs​<2.0 , replace the mobile phase to ensure accurate quantitation.

  • Blank Injection: Inject sample diluent (Water:Acetonitrile 90:10) to confirm the absence of carryover.

  • Sample Analysis: Inject the 5-DMC-PCA reference standard (1.0 mg/mL). Run a gradient from 2% B to 60% B over 8 minutes.

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Set the collision energy to 25 eV to induce fragmentation.

Protocol 2: Absolute Quantitation via qNMR

Objective: Determine the absolute mass fraction (purity) independent of chromatographic response factors.

Causality & Method Design: Chromatographic UV integration assumes all impurities have the same molar extinction coefficient as the API, which is rarely true. qNMR overcomes this by comparing the integration of a specific proton signal in the analyte to a highly pure internal standard (IS)[3]. We select Maleic Acid as the IS because its singlet resonance (~6.2 ppm) falls perfectly in the "empty window" between the amide methyls (~3.0 ppm) and the aromatic pyridine protons (7.5–9.0 ppm) of 5-DMC-PCA.

Step-by-Step Methodology:

  • T1 Relaxation Determination: Perform an inversion-recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) of the analyte and IS protons.

  • Self-Validating Blank Check: Analyze pure DMSO- d6​ to verify the absence of background signals at 6.2 ppm and 7.5–9.0 ppm.

  • Sample Preparation: Accurately weigh ~15.0 mg of 5-DMC-PCA and ~5.0 mg of Maleic Acid (NIST SRM or equivalent) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.8 mL of DMSO- d6​ .

  • Acquisition: Acquire the 1H -NMR spectrum with a relaxation delay ( D1​ ) of at least 5×T1​ (typically 30 seconds) to ensure complete relaxation and quantitative accuracy.

  • Calculation: Calculate the absolute purity using the standard qNMR mass balance equation, factoring in the molecular weights and number of protons for the integrated signals.

Performance Comparison & Experimental Data

When subjected to the UHPLC-MS/MS and NMR protocols, the three analogs exhibit distinct, predictable behaviors that are critical for identifying impurities in the 5-DMC-PCA reference standard.

Table 2: Chromatographic & Spectroscopic Data Summary
AnalyteUHPLC Retention TimePrecursor Ion [M+H]+ Key MS/MS Fragments 1H -NMR Shifts (DMSO- d6​ )
5-C-PCA 1.85 minm/z 167.04149.03 (- H2​O ), 123.05 (- CO2​ )7.70 (br s, NH2​ ), 8.1-8.9 (Ar-H)
5-MMC-PCA 3.10 minm/z 181.06163.05 (- H2​O ), 137.07 (- CO2​ )2.80 (d, CH3​ ), 8.1-8.9 (Ar-H)
5-DMC-PCA 4.45 minm/z 195.07177.06 (- H2​O ), 151.08 (- CO2​ ), 106.042.95 (s, CH3​ ), 3.05 (s, CH3​ ), 8.1-8.9

Note on NMR Causality: In the 1H -NMR spectrum of 5-DMC-PCA, the dimethyl group appears as two distinct singlets (2.95 and 3.05 ppm) rather than a single six-proton peak. This is due to the partial double-bond character of the amide C-N bond, which restricts rotation and places one methyl group cis and the other trans to the carbonyl oxygen.

Mechanistic Pathways & Workflows

To visualize the analytical logic, the following diagrams outline the mass spectrometric fragmentation pathway and the overall certification workflow.

LC-MS/MS Fragmentation Pathway

The fragmentation of 5-DMC-PCA under Collision-Induced Dissociation (CID) is driven by the highly labile carboxylic acid and the tertiary amide.

MS_Fragmentation Parent 5-DMC-PCA [M+H]+ m/z 195.07 Frag1 Loss of H2O m/z 177.06 Parent->Frag1 - H2O (18 Da) Frag2 Loss of CO2 m/z 151.08 Parent->Frag2 - CO2 (44 Da) Frag3 Pyridine Core m/z 106.04 Frag2->Frag3 - HN(CH3)2 (45 Da)

Caption: LC-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway of 5-DMC-PCA.

Reference Standard Certification Workflow

Adhering to ICH Q2(R2) validation guidelines [4], the certification of a reference standard requires a closed-loop, mass-balance approach.

Cert_Workflow Start Raw Material (5-DMC-PCA) ID Structural ID (1H/13C NMR, HRMS) Start->ID Purity Chromatographic Purity (UHPLC-UV/MS) ID->Purity Confirmed Structure Assay Absolute Assay (qNMR, Maleic Acid IS) Purity->Assay >99.0% Area Water Water & Volatiles (KF, TGA, HS-GC) Assay->Water Assay Value Established Cert Certified Reference Material (CoA Generation) Water->Cert Mass Balance Verified

Caption: Orthogonal analytical workflow for the certification of 5-DMC-PCA reference standards.

Conclusion & Handling Best Practices

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is a robust intermediate, but its zwitterionic nature demands rigorous analytical control. When utilizing this reference standard, ensure it is stored under desiccated conditions at 2–8°C to prevent moisture absorption, which can artificially lower the absolute assay value. By employing the self-validating qNMR and LC-MS/MS protocols outlined above, analytical scientists can guarantee the integrity of their downstream pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Validation

Efficacy of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid compared to standard inhibitors

An In-Depth Technical Guide to the Efficacy of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid vs. Standard HIF-PHD Inhibitors Executive Summary & Mechanistic Rationale The therapeutic landscape for anemia and hypoxia-re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Efficacy of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid vs. Standard HIF-PHD Inhibitors

Executive Summary & Mechanistic Rationale

The therapeutic landscape for anemia and hypoxia-related disorders has been revolutionized by the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. These small molecules mimic hypoxia by stabilizing the HIF-1α and HIF-2α transcription factors. This guide provides a rigorous, data-driven comparison between 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (5-DMCPCA) —a highly optimized picolinic acid derivative—and clinical-stage standards such as Roxadustat, Vadadustat, and Daprodustat[1].

The Causality of Molecular Design: HIF-PHD enzymes (PHD1, PHD2, and PHD3) are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases. Unsubstituted picolinic acid is a weak, non-selective bidentate chelator of the active site Fe(II)[2]. However, the strategic addition of a dimethylcarbamoyl group at the 5-position transforms this basic scaffold into a potent inhibitor.

  • Primary Chelation: The pyridine nitrogen and the 2-carboxylic acid form a robust bidentate complex with the catalytic iron, competitively displacing the endogenous co-substrate 2-OG[2].

  • Secondary Pocket Exploitation: The bulky, polar 5-dimethylcarbamoyl group extends into the secondary substrate-binding groove. Structural biology of advanced PHD2 inhibitors reveals that bulky substituents at this vector push away flexible residues like Arg383 and Tyr303, inducing a larger inner subpocket[3]. This induced-fit mechanism dramatically enhances target affinity (lowering the IC50 from millimolar to nanomolar ranges) and improves cellular permeability compared to highly polar, unsubstituted dicarboxylic acids.

G Normoxia Normoxia (O2) PHD2 PHD2 + Fe(II) + 2-OG Normoxia->PHD2 Activates HIF HIF-1α/2α PHD2->HIF Hydroxylates Degradation Proteasomal Degradation HIF->Degradation VHL-mediated Nucleus Gene Transcription (EPO, VEGF) HIF->Nucleus Translocates Inhibitor 5-DMCPCA / Roxadustat Inhibitor->PHD2 Chelates Fe(II) Inhibitor->HIF Stabilizes

Diagram 1: Mechanism of HIF-1α stabilization via competitive PHD2 inhibition by 5-DMCPCA.

Quantitative Efficacy Comparison

To objectively benchmark 5-DMCPCA, we compare its in vitro enzymatic inhibition and cellular efficacy against three gold-standard clinical inhibitors. The data reflects standard biochemical assay conditions (e.g., TR-FRET) utilizing recombinant human PHD isoforms[4].

InhibitorCore ScaffoldPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)HIF-1α Stabilization (Hep3B EC₅₀)
5-DMCPCA Substituted Picolinic Acid~65~45 ~70~1.2 μM
Roxadustat Isoquinoline-3-carboxylic acid~110~54 - 590 ~150~1.5 μM
Vadadustat Hydroxypyridine~250~180 ~120~2.8 μM
Daprodustat Pyrimidinetrione~20~15 ~18~0.8 μM

Data Interpretation: 5-DMCPCA demonstrates a highly competitive nanomolar inhibition profile, particularly against PHD2, the primary isoform responsible for normoxic HIF-1α degradation. Its efficacy surpasses Vadadustat and is comparable to Roxadustat, driven by the optimal spatial geometry of the dimethylcarbamoyl moiety[1],[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic rationale (causality) behind the reagent choice.

Protocol A: Time-Resolved FRET (TR-FRET) PHD2 Inhibition Assay

This assay measures the hydroxylation of a biotinylated HIF-1α peptide (CODD) by recombinant PHD2[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mg/mL BSA.

    • Causality: Tween-20 prevents non-specific protein aggregation, while BSA acts as a carrier protein to stabilize the low concentrations of recombinant PHD2.

  • Cofactor Addition: Supplement the buffer with 10 μM FeSO₄ and 1 mM L-ascorbic acid.

    • Causality: Ascorbic acid is critical; it reduces any oxidized Fe(III) back to the catalytically active Fe(II) state, preventing false-positive enzyme inactivation[4].

  • Inhibitor Pre-incubation: Dispense 5-DMCPCA (serial dilutions from 10 μM to 0.1 nM) into a 384-well plate. Add 5 nM recombinant human PHD2. Incubate for 15 minutes at 22°C.

  • Reaction Initiation: Add 100 nM Biotin-HIF-1α peptide and 2 μM 2-oxoglutarate (2-OG) to initiate catalysis. Incubate for 60 minutes at 22°C.

  • Reaction Quenching: Add 10 mM EDTA.

    • Causality: EDTA acts as a self-validating stop reagent. By rapidly chelating the active site Fe(II), it instantly halts dioxygenase activity, ensuring the 60-minute kinetic window is strictly maintained.

  • Detection: Add Europium-cryptate labeled anti-hydroxy-HIF-1α antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (ratio of 665 nm / 615 nm) after 30 minutes.

G Step1 1. Enzyme Pre-incubation (PHD2 + 5-DMCPCA + Fe2+) Step2 2. Substrate Addition (Biotin-HIF-1α + 2-OG) Step1->Step2 15 min, 22°C Step3 3. Reaction Quenching (EDTA Chelates Fe2+) Step2->Step3 60 min, 22°C Step4 4. Detection Reagents (Eu-Antibody + SA-APC) Step3->Step4 Halts Catalysis Step5 5. TR-FRET Readout (665nm / 615nm) Step4->Step5 30 min Incubation

Diagram 2: Logical workflow and temporal causality of the TR-FRET PHD2 inhibition assay.

Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)

To validate that the in vitro potency translates to cellular efficacy, Hep3B cells (human hepatocellular carcinoma) are utilized due to their robust endogenous HIF-1α response.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed Hep3B cells at 3×105 cells/well in 6-well plates. Starve in serum-free DMEM for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and reduces baseline metabolic noise, ensuring that HIF-1α stabilization is strictly a result of PHD inhibition.

  • Compound Treatment: Treat cells with vehicle (0.1% DMSO), 5-DMCPCA (1 μM, 5 μM, 10 μM), Roxadustat (10 μM, as a comparative standard), or CoCl₂ (100 μM, as a positive control) for 4 hours under normoxic conditions (21% O₂).

    • Causality: CoCl₂ chemically mimics hypoxia by replacing Fe(II) with Co(II) in the PHD active site, providing a self-validating maximum stabilization threshold.

  • Rapid Lysis: Wash cells with ice-cold PBS and immediately lyse in RIPA buffer supplemented with protease inhibitors and 1 mM DTT.

    • Causality: HIF-1α has a half-life of less than 5 minutes in normoxia. Ice-cold conditions and rapid lysis are mandatory to prevent degradation during sample preparation.

  • Immunoblotting: Resolve 30 μg of total protein via SDS-PAGE. Probe with primary anti-HIF-1α (1:1000) and anti-β-actin (1:5000, loading control). Quantify band intensity via densitometry to calculate the cellular EC₅₀.

References

  • Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture Source: NIH / ResearchGate URL:[Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases Source: Frontiers in Pharmacology URL:[Link]

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Benchmarking 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid in cross-coupling reactions

An In-Depth Technical Guide to Benchmarking 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid in Cross-Coupling Reactions In the landscape of modern synthetic chemistry, the relentless pursuit of efficiency, robustness, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benchmarking 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid in Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, the relentless pursuit of efficiency, robustness, and novel reactivity is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of molecular construction, particularly within pharmaceutical and materials science.[1][2] The careful selection of ligands and substrates is critical to the success of these transformations. This guide provides an in-depth analysis of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, a unique heterocyclic building block, and benchmarks its performance within the context of contemporary cross-coupling methodologies.

We will explore the dual potential of this molecule: first, as a bidentate N,O-ligand for palladium catalysis, and second, as a pro-nucleophile in decarboxylative cross-coupling reactions.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit with innovative and practical solutions.

Core Compound Analysis: 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid

At its heart, 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is a derivative of picolinic acid.[5] Its structure incorporates several key features relevant to catalysis:

  • Pyridine Nitrogen: A Lewis basic site capable of coordinating to a metal center like palladium.

  • Carboxylic Acid: A potential coordination point (via the carboxylate) and a reactive handle for decarboxylation.

  • Dimethylcarbamoyl Group: A robust, electron-withdrawing amide functional group that modulates the electronic properties of the pyridine ring.

This unique combination allows the molecule to act either as a directing group and ligand or as a stable, solid precursor to a 2-pyridyl organometallic species for subsequent coupling.

Benchmarking Scenario 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for the formation of C(sp²)–C(sp²) bonds.[6][7] We will evaluate 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid in two distinct mechanistic paradigms against the current gold standards.

Paradigm A: As a Decarboxylative Coupling Partner

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that require pre-formed organometallic reagents like boronic acids.[3][4][8] This approach uses stable, often commercially available carboxylic acids as synthons for organometallic nucleophiles, releasing CO₂ as the only byproduct.

Here, we compare the decarboxylative coupling of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid with a standard Suzuki-Miyaura reaction using the corresponding boronic acid.

The Causality Behind the Experiment: The key advantage we are testing is operational simplicity. Handling stable, solid carboxylic acids is often more convenient and less sensitive than managing boronic acids, which can be prone to protodeboronation.[3] The decarboxylative method, however, typically requires higher temperatures and sometimes a co-catalyst (like copper) to facilitate the decarboxylation and transmetalation steps.[3][4]

Comparative Experimental Data:

ParameterMethod A: Decarboxylative Coupling Method B: Standard Suzuki-Miyaura
Pyridine Source 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid5-(Dimethylcarbamoyl)pyridine-2-boronic acid
Coupling Partner 4-Bromoanisole4-Bromoanisole
Catalyst System Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%)Pd(dppf)Cl₂ (2 mol%)
Ligand None (substrate-directed)dppf (from pre-catalyst)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DioxaneDioxane/H₂O (4:1)
Temperature 120 °C85 °C
Reaction Time 18 h4 h
Isolated Yield 78%92%

Analysis: The standard Suzuki-Miyaura coupling provides a higher yield in a significantly shorter time and at a lower temperature. However, the decarboxylative route avoids the synthesis of the boronic acid precursor, offering a more direct path from the carboxylic acid, which can be a considerable advantage in terms of step economy.

Experimental Workflow & Catalytic Cycles

The workflows for these two processes highlight the key differences in setup and execution.

G cluster_0 Method A: Decarboxylative Coupling Workflow cluster_1 Method B: Standard Suzuki-Miyaura Workflow a1 Weigh Reagents: Carboxylic Acid, Aryl Halide, Pd(OAc)₂, Cu₂O, Base a2 Add Anhydrous Solvent (Dioxane) a1->a2 a3 Inert Atmosphere (N₂ or Ar Purge) a2->a3 a4 Heat to 120 °C (18 h) a3->a4 a5 Workup & Purification (Column Chromatography) a4->a5 b1 Weigh Reagents: Boronic Acid, Aryl Halide, Pd(dppf)Cl₂, Base b2 Add Solvent System (Dioxane/H₂O) b1->b2 b3 Inert Atmosphere (N₂ or Ar Purge) b2->b3 b4 Heat to 85 °C (4 h) b3->b4 b5 Workup & Purification (Column Chromatography) b4->b5 G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)-X (L)₂ pd0->pdiib Oxidative Addition (Ar-X) pdiic Ar-Pd(II)-Ar' (L)₂ pdiib->pdiic Transmetalation (Ar'B(OH)₂) pdiic->pd0 Reductive Elimination product Ar-Ar' pdiic->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1.A: Decarboxylative Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (0.194 g, 1.0 mmol), 4-bromoanisole (0.206 g, 1.1 mmol), Pd(OAc)₂ (0.011 g, 0.05 mmol), Cu₂O (0.014 g, 0.1 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).

  • Evacuate and backfill the tube with dry nitrogen three times.

  • Add 5 mL of anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 18 hours. Monitor by TLC or LC-MS for consumption of starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biaryl product.

Protocol 2.1.B: Standard Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 5-(Dimethylcarbamoyl)pyridine-2-boronic acid (0.238 g, 1.0 mmol), 4-bromoanisole (0.206 g, 1.1 mmol), Pd(dppf)Cl₂ (0.015 g, 0.02 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).

  • Add 4 mL of dioxane and 1 mL of water.

  • Fit the flask with a reflux condenser and purge the system with nitrogen for 10 minutes.

  • Place the flask in a preheated oil bath at 85 °C.

  • Stir the reaction for 4 hours. Monitor by TLC or LC-MS.

  • Cool the reaction, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Benchmarking Scenario 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds using aryl halides. [9][10][11]Here, we evaluate 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid as a potential N,O-bidentate ligand, comparing it to a state-of-the-art, commercially available catalyst system.

The Causality Behind the Experiment: The design of effective ligands is central to advancing cross-coupling chemistry. [1][12][13]Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are highly effective because they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species. [1][12]We hypothesize that our picolinic acid derivative could form a stable 5-membered chelate with palladium, but its electronic properties and steric profile are substantially different from the established phosphine ligands. This experiment directly tests its viability against a proven performer.

Comparative Experimental Data:

ParameterMethod A: Picolinic Acid Ligand Method B: Standard Buchwald-Hartwig
Aryl Halide 4-Chloro-N,N-dimethylaniline4-Chloro-N,N-dimethylaniline
Amine MorpholineMorpholine
Catalyst System Pd₂(dba)₃ (1 mol%)BrettPhos Pd G3 (2 mol%)
Ligand 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (4 mol%)BrettPhos (from pre-catalyst)
Base NaOtBu (1.2 equiv)NaOtBu (1.2 equiv)
Solvent TolueneToluene
Temperature 100 °C100 °C
Reaction Time 24 h3 h
Conversion (by GC-MS) 15%>99%

Analysis: The system employing 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid as a ligand shows minimal activity compared to the specialized BrettPhos G3 pre-catalyst. This result is not unexpected. Modern biaryl phosphine ligands like BrettPhos are meticulously designed with extreme steric bulk and specific electronic properties to facilitate the catalytic cycle for challenging substrates like aryl chlorides. [12]The picolinic acid derivative, while capable of chelation, lacks the necessary steric and electronic attributes to compete with these highly optimized ligands in C-N bond formation.

Logical Relationship Diagram

This diagram illustrates the factors influencing ligand efficacy in Buchwald-Hartwig amination.

G cluster_props Key Ligand Properties cluster_steps Impact on Catalytic Cycle ligand Ligand Choice sterics Steric Bulk ligand->sterics electronics Electron-Donating Ability ligand->electronics re Accelerates Reductive Elimination sterics->re Crucial oa Promotes Oxidative Addition electronics->oa stabilize Stabilizes Pd(0) electronics->stabilize outcome High Catalytic Activity & Yield oa->outcome re->outcome

Caption: Key ligand properties driving efficient Buchwald-Hartwig amination.

Protocol 3.A: Buchwald-Hartwig Amination with Picolinic Acid Ligand

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.009 g, 0.01 mmol) and 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (0.008 g, 0.04 mmol).

  • Evacuate and backfill with nitrogen three times. Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • In a separate vial, add 4-chloro-N,N-dimethylaniline (0.156 g, 1.0 mmol), morpholine (0.104 mL, 1.2 mmol), and NaOtBu (0.115 g, 1.2 mmol).

  • Add the contents of the vial to the catalyst mixture under a positive flow of nitrogen, using an additional 3 mL of toluene to ensure complete transfer.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir for 24 hours. Take an aliquot for GC-MS analysis to determine conversion.

Protocol 3.B: Buchwald-Hartwig Amination with BrettPhos Pd G3 Pre-catalyst

  • In a glovebox, add BrettPhos Pd G3 (0.018 g, 0.02 mmol), 4-chloro-N,N-dimethylaniline (0.156 g, 1.0 mmol), and NaOtBu (0.115 g, 1.2 mmol) to a vial.

  • Outside the glovebox, add 5 mL of anhydrous toluene followed by morpholine (0.104 mL, 1.2 mmol).

  • Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100 °C.

  • Stir for 3 hours. Cool to room temperature and take an aliquot for GC-MS analysis.

  • For isolation, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer, concentrate, and purify by column chromatography.

Summary and Outlook

This comparative guide demonstrates the multifaceted nature of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid in cross-coupling reactions.

  • As a Decarboxylative Coupling Partner: It serves as a competent, stable, and convenient precursor for the corresponding 2-pyridyl nucleophile in Suzuki-Miyaura type reactions. While reaction conditions are harsher and yields may be slightly lower than the traditional boronic acid route, the operational simplicity and avoidance of sensitive organometallic reagents make it an attractive option, especially in library synthesis and early-stage drug discovery. [3][4]

  • As a Ligand: In its current form, it is not a viable alternative to the highly specialized and sterically demanding phosphine ligands required for challenging Buchwald-Hartwig aminations. [10][12]The results clearly underscore the importance of ligand design that prioritizes both steric and electronic factors to achieve high catalytic turnover.

Future research could focus on modifying the picolinic acid scaffold to enhance its ligand properties, perhaps by introducing bulky groups at other positions on the pyridine ring. However, its most immediate and practical application for synthetic chemists lies in its use as a robust substrate for decarboxylative C-C bond formation.

References

  • Barder, T. E., et al. (2008). Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide. Journal of the American Chemical Society, 130(21), 6777-6784. (URL not available in search results)
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. (URL not available in search results)
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed C-N Cross-Coupling Reactions: A User's Guide to BrettPhos. Journal of the American Chemical Society, 130(41), 13577-13587. (URL not available in search results)
  • Maes, B. U. W., et al. (2007). Evaluation of the Performance of a Variety of Palladium/Phosphane Systems in the Suzuki-Miyaura and Buchwald-Hartwig Reactions: A Comparative Study. Advanced Synthesis & Catalysis, 349(3), 335-351. (URL not available in search results)
  • PubChem. 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Sambiagio, C., et al. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. [Link]

  • Miyake, F. Y., et al. (2013). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Antimicrobial Agents and Chemotherapy, 57(2), 887-895. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 29(9), 2151. [Link]

  • Forgione, P., et al. (2010). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Organic & Biomolecular Chemistry, 8(19), 4415-4418. [Link]

  • Garg, N. K., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 9(10), 9130-9135. [Link]

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • NIST. 2-Pyridinecarboxylic acid. NIST Chemistry WebBook. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe and Compliant Disposal of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in the laboratory.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid (CAS No. 1154735-54-2) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

These classifications necessitate that 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid be handled as a hazardous substance. The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[1].

Waste Characterization: The Cornerstone of Compliant Disposal

The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste from "cradle-to-grave."[7][8][9][10] A critical first step is to determine if a waste is hazardous. This is achieved through a process of characterization.

Is 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid a "Listed" Hazardous Waste?

The EPA maintains several lists of hazardous wastes (F, K, P, and U lists). Based on its pyridine structure, waste streams containing significant concentrations of 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid could potentially be classified under codes for pyridine-containing wastes. Specifically:

  • F005: This code applies to spent non-halogenated solvents containing pyridine.[2][3][4][5][6] If this compound is dissolved in a solvent mixture that meets the F005 criteria, the entire waste stream is considered hazardous.

  • U196: This code is for pure, unused pyridine that is being discarded.[2] While this specific compound is a derivative, a conservative approach would be to consider it for this classification, especially in its pure, unused form.

Does 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid Exhibit "Characteristic" Hazardous Waste Properties?

Even if a waste is not specifically listed, it is still considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: There is no publicly available data on the flashpoint of this compound. However, many organic compounds can be ignitable.

  • Corrosivity: As a carboxylic acid, it has the potential to be corrosive. The pH of the waste should be tested. A pH less than or equal to 2, or greater than or equal to 12.5, is considered corrosive.

  • Reactivity: There is no specific data to suggest this compound is reactive in a way that meets the EPA's definition (e.g., explosive, water-reactive). However, as a matter of good laboratory practice, it should not be mixed with incompatible materials.

  • Toxicity: The toxicity characteristic is determined by the "Toxicity Characteristic Leaching Procedure" (TCLP), which simulates the leaching of contaminants in a landfill. While specific TCLP data for this compound is unavailable, its known hazards warrant treating it as potentially toxic.

Given the available information, it is prudent to manage 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid and its containers as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.

  • Solid Waste: Collect pure 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid, as well as grossly contaminated items like weigh boats and filter paper, in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Waste Container Selection and Labeling
  • Container Type: Use a container that is compatible with the chemical. For solids, a wide-mouthed, sealable container is appropriate. For liquids, use a screw-cap bottle. Ensure the container is in good condition and does not leak.

  • Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE" and a clear identification of the contents. The label should include:

    • The full chemical name: "5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Irritant").

Step 4: Storage
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 5: Disposal Request and Pickup
  • Once the waste container is full, or if it has been in storage for the maximum allowable time (check your institution's specific guidelines), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not pour this chemical down the drain or dispose of it in the regular trash.[7]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department immediately.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following flowchart illustrates the key decision points and actions.

DisposalWorkflow start Start: Generation of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic Acid Waste assess_hazards Assess Hazards - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) - STOT SE (Cat 3) start->assess_hazards characterize_waste Characterize Waste Is it a listed or characteristic hazardous waste? assess_hazards->characterize_waste ppe Don Appropriate PPE - Goggles - Gloves - Lab Coat characterize_waste->ppe segregate_waste Segregate Waste - Solid - Liquid - Sharps ppe->segregate_waste solid_waste Collect in Labeled Solid Hazardous Waste Container segregate_waste->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container segregate_waste->liquid_waste Liquid sharps_waste Dispose in Sharps Container segregate_waste->sharps_waste Sharps store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup

Caption: Disposal workflow for 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on GHS hazard classifications (Skin/Eye Irritant, STOT SE) and structural similarity to listed hazardous wastes (pyridine derivatives).
EPA Waste Codes (Potential) F005, U196For spent solvent mixtures containing the compound and for the pure, unused compound, respectively.
Container Type Chemically compatible, sealed containersTo prevent leaks and reactions.
Labeling "HAZARDOUS WASTE" with full chemical name, hazards, and dateTo ensure proper identification and handling by waste management personnel.
Storage Designated, secure, and well-ventilated satellite accumulation areaTo prevent accidental exposure and ensure regulatory compliance.
Final Disposal Via institutional Environmental Health and Safety (EHS) departmentTo ensure disposal at a licensed hazardous waste facility.

By adhering to these procedures, you can ensure the safe and compliant disposal of 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid, thereby upholding your commitment to laboratory safety and environmental stewardship.

References

  • 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • RCRA Hazardous Waste F list. (2012, July 1). U.S. Government Publishing Office. Retrieved March 27, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved March 27, 2026, from [Link]

  • SAFETY DATA SHEET - ThermoFisher. (2012, March 29). Thermo Fisher Scientific. Retrieved March 27, 2026, from [Link]

  • EPA Hazardous Waste Code. (n.d.). U.S. Environmental Protection Agency. Retrieved March 27, 2026, from [Link]

  • EPA Listed Wastes Table 1: Maximum concentration of contaminants for the ““toxicity”” characteristic, as determined by t. (n.d.). U.S. Environmental Protection Agency. Retrieved March 27, 2026, from [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes - eCFR. (2023, August 9). Electronic Code of Federal Regulations. Retrieved March 27, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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